2-BROMO-3-(PROP-2-EN-1-YLOXY)PYRIDINE
Description
BenchChem offers high-quality 2-BROMO-3-(PROP-2-EN-1-YLOXY)PYRIDINE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-BROMO-3-(PROP-2-EN-1-YLOXY)PYRIDINE including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3-prop-2-enoxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-2-6-11-7-4-3-5-10-8(7)9/h2-5H,1,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKXOIAWEZVDQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(N=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50629902 | |
| Record name | 2-Bromo-3-[(prop-2-en-1-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123552-77-2 | |
| Record name | 2-Bromo-3-[(prop-2-en-1-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Reactivity Profile of 2-Bromo-3-allyloxypyridine Derivatives
Introduction
In the landscape of medicinal chemistry and materials science, pyridine derivatives are foundational scaffolds found in a vast array of biologically active compounds and functional materials.[1] Among these, the 2-bromo-3-allyloxypyridine core represents a particularly versatile synthon. Its structure is uniquely primed for sequential and diverse functionalization, featuring three distinct points of reactivity: the carbon-bromine bond at the C-2 position, the allyloxy group at the C-3 position, and the pyridine ring itself. The bromine atom serves as a robust handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[2] Concurrently, the allyloxy substituent is susceptible to classic rearrangement and cyclization reactions, offering pathways to novel heterocyclic frameworks. This guide provides a comprehensive exploration of this reactivity, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals aiming to leverage this powerful building block.
Caption: Key reactivity pathways of the 2-bromo-3-allyloxypyridine scaffold.
Synthesis of the 2-Bromo-3-allyloxypyridine Scaffold
The most direct route to 2-bromo-3-allyloxypyridine involves the O-alkylation of 2-bromo-3-hydroxypyridine. This precursor can be synthesized from 3-hydroxypyridine via bromination.[3] The subsequent allylation is a standard Williamson ether synthesis, where the phenoxide, generated by a suitable base, acts as a nucleophile towards allyl bromide.
Experimental Protocol: Synthesis of 2-Bromo-3-allyloxypyridine
This protocol describes the O-allylation of 2-bromo-3-hydroxypyridine.
Materials:
-
2-Bromo-3-hydroxypyridine
-
Allyl bromide
-
Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH)[3][4]
-
Acetone or Dimethyl sulfoxide (DMSO)
-
Stir bar, round-bottom flask, condenser, heating mantle
-
Standard workup and purification equipment
Procedure:
-
Setup: To an oven-dried round-bottom flask equipped with a stir bar and condenser, add 2-bromo-3-hydroxypyridine (1.0 equiv.) and the chosen solvent (e.g., acetone).
-
Base Addition: Add potassium carbonate (1.5 equiv.). The use of a strong base like KOH in a polar aprotic solvent like DMSO can also be effective.[4]
-
Allylation: Add allyl bromide (1.2-1.5 equiv.) to the stirring suspension at room temperature.[5]
-
Reaction: Heat the mixture to reflux (for acetone) or maintain at 55-60°C (for DMSO) and stir for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by flash column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling at the C-2 Position
The C(sp²)-Br bond at the 2-position is the primary site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forging new carbon-carbon and carbon-heteroatom bonds.[6] The general mechanism for these transformations proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[6][7][8]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method, joining the 2-bromopyridine scaffold with an organoboron reagent (boronic acid or ester).[7][9] Its popularity stems from the mild reaction conditions, excellent functional group tolerance, and the commercial availability of a vast array of boronic acids.[7]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Causality in Experimental Design: The choice of base is critical; it activates the boronic acid to form a more nucleophilic boronate species, which facilitates the often rate-limiting transmetalation step.[10] Common bases include carbonates (K₂CO₃, Na₂CO₃) and phosphates (K₃PO₄).[10] The solvent system, typically a mixture of an organic solvent (like dioxane or toluene) and water, is crucial for solubilizing both the organic and inorganic reagents.
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 120 (Microwave) | 81 | [10] |
| Pd(PPh₃)₄ | K₃PO₄ | DME | 80 | Varies | [10] |
| Pd(OAc)₂ (ligand-free) | K₂CO₃ | aq. Isopropanol | Reflux | Good to Excellent | [11] |
| Pd₂(dba)₃ / Phosphite Ligand | KF | Dioxane | 100 | 63-82 | [12] |
| Caption: Representative conditions for Suzuki-Miyaura coupling of 2-bromopyridines. |
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
2-Bromo-3-allyloxypyridine derivative (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)[2]
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Anhydrous Toluene and degassed Water (e.g., 4:1 ratio)
-
Schlenk flask, stir bar, condenser, inert atmosphere (Argon or Nitrogen)
Procedure:
-
Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine 2-bromo-3-allyloxypyridine (1.0 equiv.), the arylboronic acid (1.5 equiv.), and K₂CO₃ (2.0 equiv.).[2]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Solvent Addition: Add the anhydrous toluene and degassed water (4:1 v/v).
-
Reaction: Seal the vessel and heat the mixture to 90-100°C with vigorous stirring for 4-16 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
This reaction forms C-N bonds by coupling the aryl bromide with a primary or secondary amine.[6] For 2-bromopyridine substrates, this reaction is notoriously challenging. The pyridine nitrogen can coordinate to the palladium center, acting as a ligand and poisoning the catalyst, leading to low yields.[13]
Expert Insight: The key to a successful Buchwald-Hartwig amination on 2-bromopyridines is the choice of ligand. The use of sterically bulky, electron-rich phosphine ligands (e.g., XPhos, dppp, BINAP) is essential.[13][14][15][16] These ligands form stable, active palladium complexes that are less susceptible to inhibition by the pyridine substrate, thereby preserving catalytic activity. For volatile amines, conducting the reaction in a sealed tube is an effective strategy to prevent their escape and ensure high conversion.[15][16]
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Notes | Reference |
| Pd₂(dba)₃ / (±)-BINAP | NaOᵗBu | Toluene | 80 | General amination | [14] |
| Pd(OAc)₂ / dppp | NaOᵗBu | Toluene | 80 | For volatile amines in a sealed tube | [15][16] |
| XPhos Pd G3 | NaOᵗBu | Toluene | 100 | Broad applicability | [13] |
| Caption: Optimized conditions for Buchwald-Hartwig amination of 2-bromopyridines. |
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
2-Bromo-3-allyloxypyridine derivative (1.0 equiv.)
-
Amine (1.2 equiv.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and phosphine ligand (e.g., XPhos, 2-4 mol%)[2]
-
Base (e.g., NaOᵗBu, 1.5 equiv.)
-
Anhydrous Toluene
-
Oven-dried Schlenk or sealed tube, stir bar, inert atmosphere
Procedure:
-
Setup (in a glovebox): To an oven-dried Schlenk tube, add the palladium precatalyst, the phosphine ligand, and the base.[2]
-
Reagent Addition: Add 2-bromo-3-allyloxypyridine and then the amine.
-
Solvent Addition: Add anhydrous toluene to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Reaction: Seal the tube and place it in a preheated oil bath at 100°C. Stir for 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with diethyl ether or ethyl acetate and wash with brine.[14]
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the residue by column chromatography or recrystallization.
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Heck Reaction
The Heck (or Mizoroki-Heck) reaction couples the 2-bromo position with an alkene to form a substituted alkene, creating a new C-C bond.[17][18] The reaction typically uses a palladium catalyst and a base to regenerate the active Pd(0) species.[18][19] This provides a powerful method for introducing vinyl or substituted vinyl groups onto the pyridine ring.
Transformations of the 3-Allyloxy Group
The allyloxy substituent provides a second, orthogonal site for reactivity, dominated by pericyclic rearrangements and intramolecular cyclizations.
The Claisen Rearrangement
The Claisen rearrangement is a powerful, thermally-induced[20][20]-sigmatropic rearrangement of an allyl aryl ether.[21][22][23] When applied to 2-allyloxypyridine derivatives, heating initiates a concerted, intramolecular process that transfers the allyl group from the oxygen to the C-3 position of the pyridine ring.[24] The initial product, a dienone, rapidly tautomerizes to the more stable aromatic pyridone form.
Caption: Mechanism of the Claisen rearrangement on an allyloxypyridine.
Expert Insight: The reaction is typically performed at high temperatures (e.g., 250°C) in a high-boiling solvent or neat.[24] The process is stereospecific, meaning the stereochemistry of the allyl group is transferred to the product.[22] This transformation fundamentally alters the heterocyclic core, converting the pyridine into a pyridone, which opens up entirely new avenues for subsequent chemical modification.
Experimental Protocol: Claisen Rearrangement
This protocol is adapted from the literature for the rearrangement of 2-allyloxypyridine.[24]
Materials:
-
2-Bromo-3-allyloxypyridine derivative
-
High-boiling solvent (e.g., diethylaniline) or perform neat
-
Autoclave or sealed, high-pressure reaction tube
-
Heating source capable of reaching 250°C
Procedure:
-
Setup: Place the 2-bromo-3-allyloxypyridine derivative into a high-pressure autoclave or sealed tube. If using a solvent, add it at this stage.
-
Reaction: Seal the vessel and heat to 250°C for 8-12 hours.
-
Workup: Cool the vessel to room temperature. If performed neat, dissolve the resulting residue in a suitable solvent like dichloromethane or ethyl acetate.
-
Purification: The product mixture can be complex.[24] Purify the desired 2-bromo-4-allyl-3-pyridone product via distillation under reduced pressure or by column chromatography.
Intramolecular Cyclization Strategies
The allyl group, in concert with the pyridine ring and the C-Br bond, can participate in a variety of intramolecular cyclization reactions to build fused heterocyclic systems. While specific examples on the 2-bromo-3-allyloxypyridine core are sparse, the principles are well-established.
-
Intramolecular Heck Reaction: In a molecule containing both an aryl halide and an alkene, a palladium catalyst can facilitate an intramolecular Heck reaction to form a new ring.[25] This could be used to construct fused ring systems.
-
Radical Cyclization: The allyl double bond can act as a radical acceptor. A radical generated elsewhere in the molecule can add to the double bond, initiating a cascade cyclization to form complex polycyclic structures.[26]
-
Acid-Catalyzed Cyclization: Brønsted or Lewis acids can activate the pyridine ring or the allyl group to facilitate intramolecular aldol-like condensations or other cyclizations, leading to fused systems like indolizidines or quinolizidines.[27]
Conclusion
The 2-bromo-3-allyloxypyridine scaffold is a testament to the power of strategic functional group placement in synthetic design. It offers two orthogonal and highly valuable reactive centers. The C-Br bond provides reliable entry into a vast chemical space via robust palladium-catalyzed cross-coupling methodologies, including the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. Simultaneously, the allyloxy group enables access to fundamentally different structures through the classic Claisen rearrangement and offers potential for innovative intramolecular cyclization strategies. For researchers in drug discovery and materials science, a thorough understanding of this dual reactivity profile unlocks a wealth of possibilities for the efficient and creative synthesis of novel, high-value molecules.
References
-
Moffett, R. B. (1963). Claisen Rearrangement of Allyloxypyridines. The Journal of Organic Chemistry. Available at: [Link]
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A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. organic-chemistry.org. Available at: [Link]
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A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. American Chemical Society. Available at: [Link]
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Suzuki–Miyaura coupling of 2-bromopyridine with 2-formylphenylboronic acid. organic-chemistry.org. Available at: [Link]
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A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. ACS Publications. Available at: [Link]
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Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. Available at: [Link]
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Claisen Rearrangement of Allyloxypyridines. The Journal of Organic Chemistry. Available at: [Link]
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Shiao, M.-J., & Tarng, K.-Y. (1990). A FACILE SYNTHESIS OF BROMO-2-ALKOXYPYRIDINES. HETEROCYCLES, 31(5). Available at: [Link]
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Claisen rearrangement. Wikipedia. Available at: [Link]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. Available at: [Link]
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Lansakara, A. I., Farrell, D. P., & Pigge, F. C. (2014). Brønsted acid catalyzed intramolecular benzylic cyclizations of alkylpyridines. Organic & Biomolecular Chemistry, 12(7), 1090-1099. Available at: [Link]
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Heck Reaction. Organic Chemistry Portal. Available at: [Link]
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Heck reaction. Wikipedia. Available at: [Link]
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Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. Available at: [Link]
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Claisen Rearrangement. Organic Chemistry Portal. Available at: [Link]
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2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. MDPI. Available at: [Link]
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Intramolecular [2+2] photocycloaddition reactions of diversely substituted N-Boc protected 4-(allylaminomethyl)-2(5H)-furanones resulted in rigid products (53–75%) with three spatially defined positions for further functionalisation. Chemical Communications. Available at: [Link]
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Heck reaction. Chemistry LibreTexts. Available at: [Link]
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Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. PMC. Available at: [Link]
-
Cyclization Reactions of 3a under Different Conditions. ResearchGate. Available at: [Link]
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The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. Available at: [Link]
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Synthesis of 2-bromo-3-methoxypyridine. PrepChem.com. Available at: [Link]
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Cyclization Reaction of 3,5-Diacetyl-2,6-dimethylpyridine with Salicylic Aldehyde and Its Derivatives: Quantum-Chemical Study and Molecular Docking. PMC. Available at: [Link]
-
Visible-light promoted radical cascade cyclization of 3-allyl-2-arylquinazolinones for the synthesis of phosphorylated dihydroisoquinolino[1,2-b]quinazolinones. Chemical Communications. Available at: [Link]
-
Cross-coupling reaction. Wikipedia. Available at: [Link]
-
Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. Walsh Medical Media. Available at: [Link]
-
Synthesis of tricyclic fused 3-aminopyridines through intramolecular Co(I)-catalyzed [2+2+2] cycloaddition between ynamides, nitriles, and alkynes. PubMed. Available at: [Link]
-
Mechanistic study on the side arm effect in a palladium/Xu-Phos-catalyzed enantioselective alkoxyalkenylation of γ-hydroxyalkenes. PMC. Available at: [Link]
-
Intramolecular Cyclization. Encyclopedia MDPI. Available at: [Link]
-
2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. PMC. Available at: [Link]
-
Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles. Organic Chemistry Portal. Available at: [Link]
-
3-Substituted Blatter Radicals: Cyclization of N-Arylguanidines and N-Arylamidines to Benzo[e][7][14][24]triazines and PhLi Addition. PMC. Available at: [Link]
-
Cyclization Reaction of 3,5-Diacetyl-2,6-dimethylpyridine with Salicylic Aldehyde and Its Derivatives: Quantum-Chemical Study an. ResearchGate. Available at: [Link]
-
Allylic Bromination by NBS with Practice Problems. Chemistry Steps. Available at: [Link]
-
Synthetic Approaches and Reactivity of 3-Aminothieno[2,3-b]pyridine Derivatives Review. ResearchGate. Available at: [Link]
-
Advances in Cross-Coupling Reactions. MDPI. Available at: [Link]
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Thermodynamic Stability and Transformation Kinetics of 2-Bromo-3-(prop-2-en-1-yloxy)pyridine
[1]
Executive Summary
This technical guide analyzes the thermodynamic and kinetic stability profile of 2-bromo-3-(prop-2-en-1-yloxy)pyridine .[1] While the ether linkage appears robust under standard conditions, this molecule is thermodynamically metastable . Its primary instability vector is a thermally induced [3,3]-sigmatropic rearrangement (Claisen rearrangement) driven by the formation of a stronger carbonyl-like tautomer.[1]
Researchers utilizing this compound as a scaffold for furopyridine synthesis or medicinal chemistry intermediates must account for this latent reactivity. This guide details the mechanistic underpinnings of this instability, provides self-validating experimental protocols for stability assessment, and outlines storage parameters to mitigate degradation.
Part 1: Structural Analysis & Theoretical Stability[1]
Molecular Architecture
The stability of 2-bromo-3-(prop-2-en-1-yloxy)pyridine is governed by the interaction between the electron-deficient pyridine ring and the electron-rich allyloxy substituent.[1]
-
Pyridine Core: The nitrogen atom withdraws electron density, making the ring less susceptible to electrophilic attack but highly prone to nucleophilic displacement (SNAr), particularly at the C2 position occupied by Bromine.
-
2-Bromo Substituent: This is a steric block and a labile handle.[1] While it stabilizes the C2 position against rearrangement (blocking effect), the C-Br bond is susceptible to homolytic cleavage under UV irradiation.
-
3-Allyloxy Group: This is the thermodynamic "spring."[1] Allyl heteroaryl ethers possess a high activation energy barrier for rearrangement compared to phenyl ethers, but the reaction is strongly exothermic.
The Claisen Rearrangement (Thermodynamic Bottleneck)
The defining thermodynamic feature of this molecule is its potential to undergo a Claisen Rearrangement . Unlike simple decomposition, this is an isomerization that transforms the ether into a C-allyl isomer.
Mechanism:
-
Initiation: Heating supplies sufficient energy to access the chair-like transition state.[1]
-
Migration: The allyl group migrates to an ortho-position relative to the oxygen.
-
Regioselectivity: In 3-allyloxypyridines, the migration can occur at C2 or C4.
-
C2 Pathway: Blocked by the Bromine atom. Migration here would require displacing the halogen (highly unfavorable) or immediate reversal.
-
C4 Pathway: The allyl group migrates to C4. This is the kinetically accessible and thermodynamically preferred pathway.
-
-
Tautomerization: The intermediate ketone tautomerizes to restore aromaticity, yielding 2-bromo-4-allylpyridin-3-ol .[1]
Pathway Visualization
The following diagram illustrates the competing pathways and the dominant rearrangement vector.
Figure 1: The thermodynamic landscape of 2-bromo-3-allyloxypyridine, highlighting the C4-Claisen rearrangement as the primary stability threat.[1]
Part 2: Stability Profile & Degradation Kinetics[1]
Thermal Stability[1][2]
-
Solid State: The compound is kinetically stable at room temperature (
). The activation energy ( ) for pyridine Claisen rearrangements is typically higher ( ) than for benzene analogs due to the loss of resonance energy in the electron-poor transition state. -
Melt/Solution: Upon heating above
(or lower in high-boiling polar solvents like DMSO or NMP), the rearrangement rate becomes significant. -
Catalysis: Lewis acids (e.g.,
, ) will drastically lower the stability threshold, catalyzing the rearrangement even at ambient temperatures.
Hydrolytic Stability[1]
-
Neutral/Basic: The ether linkage is stable against hydrolysis in neutral and basic aqueous media.
-
Acidic: Strong mineral acids can cleave the ether bond (de-allylation), releasing 2-bromo-3-hydroxypyridine.[1] This is a competing reaction during acidic workups.
Photostability[1]
Part 3: Experimental Validation Protocols
Do not rely on literature values for generic pyridines. You must validate the stability of this specific batch using the following self-validating protocols.
Protocol A: Differential Scanning Calorimetry (DSC)
Objective: Determine the onset temperature of the Claisen rearrangement (exothermic event).
-
Preparation: Weigh
of the sample into a high-pressure gold-plated crucible (to prevent evaporation of the allyl ether before reaction). -
Method: Ramp temperature from
to at a rate of under Nitrogen purge ( ). -
Analysis: Look for a distinct exothermic peak .
-
Interpretation: The onset of this peak is your Maximum Processing Temperature . Operating within
of this onset risks uncontrolled rearrangement.
-
Protocol B: Isothermal Stress Testing (HPLC Tracking)
Objective: Establish shelf-life and solution stability.
-
Solvent Selection: Dissolve compound to
in Acetonitrile (inert) and Methanol (protic check). -
Stress Conditions: Incubate aliquots at:
-
Sampling: Inject at
hours. -
Detection: UV at
.-
Rearrangement Marker: The product (pyridin-3-ol derivative) will likely have a significant retention time shift (more polar due to -OH) and a bathochromic shift in UV absorption due to the new conjugation.[1]
-
Stability Testing Workflow
Figure 2: Decision tree for establishing storage conditions based on thermal and kinetic data.
Part 4: Storage and Handling Recommendations
Based on the thermodynamic profile, the following handling standards are required to maintain purity
| Parameter | Recommendation | Rationale |
| Temperature | Suppresses kinetic energy required to surmount the Claisen rearrangement activation barrier.[1] | |
| Light | Amber Vials / Foil Wrap | Prevents photo-dehalogenation of the 2-Br bond.[1] |
| Atmosphere | Argon or Nitrogen | Prevents oxidation of the allyl alkene moiety. |
| Solvents | Avoid acidic solvents | Prevents ether hydrolysis. |
| Transport | Cold Packs | Essential to prevent thermal excursions during shipping. |
References
-
Lutz, R. P. (1984). Catalysis of the Cope and Claisen Rearrangements. Chemical Reviews, 84(3), 205–247. [Link][1]
-
Castro, A. M. M. (2004). Claisen Rearrangement over the Past Nine Decades. Chemical Reviews, 104(6), 2939–3002. [Link]
-
Hiersemann, M., & Nubbemeyer, U. (2007). The Claisen Rearrangement: Methods and Applications. Wiley-VCH.[1] [Link][1]
-
Kozikowski, A. P., et al. (2000). Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 10(10), 1063-1066.[1] [Link]
Unlocking the Furo[3,2-b]pyridine Scaffold: A Technical Guide to 2-bromo-3-(prop-2-en-1-yloxy)pyridine
Executive Summary
The molecule 2-bromo-3-(prop-2-en-1-yloxy)pyridine (also known as 2-bromo-3-allyloxypyridine) represents a high-value "privileged structure" intermediate in medicinal chemistry. While the molecule itself possesses limited direct biological activity, its primary value lies in its role as a latent precursor for furo[3,2-b]pyridine derivatives.
Through palladium-catalyzed intramolecular Heck cyclization or radical-mediated ring closure, this scaffold grants access to a library of fused heterocyclic cores that exhibit potent anticancer , kinase inhibitory , and Hedgehog pathway modulating activities. This guide details the synthetic transformation of this scaffold and the validated biological potential of its derivatives.[1][2]
Part 1: Chemical Architecture & Synthetic Utility
The Structural Logic
The scaffold features two critical functional handles positioned ortho to each other on the pyridine ring:
-
C2-Bromine: A reactive handle for oxidative addition by transition metals (Pd, Ni).
-
C3-Allyloxy Group: A tethered olefin that serves as the "acceptor" in cyclization reactions.
This geometry is pre-organized for 5-exo-trig cyclization , the most efficient pathway to generate the dihydrofuro[3,2-b]pyridine core.
Synthetic Workflow
The synthesis of the bioactive core proceeds in two distinct phases: Scaffold Assembly and Cyclization .
Protocol A: Synthesis of the Scaffold (O-Allylation)
-
Objective: Synthesis of 2-bromo-3-(prop-2-en-1-yloxy)pyridine.
-
Reagents: 2-Bromo-3-hydroxypyridine (1.0 eq), Allyl bromide (1.2 eq), Potassium Carbonate (
, 2.0 eq). -
Solvent: DMF or Acetonitrile (anhydrous).
-
Procedure:
-
Dissolve 2-bromo-3-hydroxypyridine in DMF under
atmosphere. -
Add
and stir at room temperature for 30 minutes to generate the phenoxide anion. -
Dropwise add allyl bromide at 0°C.
-
Warm to 60°C and stir for 4–6 hours.
-
Workup: Quench with water, extract with EtOAc, wash with brine, and concentrate.
-
Yield: Typically 85–95%.
-
Protocol B: Intramolecular Heck Cyclization (The Activation Step)
-
Objective: Conversion to 3-methyl-furo[3,2-b]pyridine derivatives.
-
Catalyst System:
(5 mol%), (10 mol%). -
Base:
or (to suppress double-bond isomerization). -
Procedure:
-
Dissolve the O-allylated scaffold in degassed acetonitrile or DMF.
-
Add the Pd catalyst, ligand, and base.
-
Heat to 90–110°C in a sealed tube for 12–24 hours.
-
Mechanism: The Pd(0) inserts into the C-Br bond, coordinates the pendant alkene, and undergoes migratory insertion followed by
-hydride elimination. -
Result: Formation of the bicyclic furo[3,2-b]pyridine core.
-
Visualization of Synthetic Pathway
Caption: Synthetic progression from raw material to the bioactive furo[3,2-b]pyridine core via the title scaffold.
Part 2: Biological Activity & Mechanisms[3][4]
Once cyclized, the derivatives of this scaffold exhibit potent biological activities. The planar, electron-deficient nature of the furo[3,2-b]pyridine ring makes it an excellent bio-isostere for purines and quinolines, allowing it to intercalate into DNA or bind ATP-binding pockets in kinases.
Primary Therapeutic Targets
| Target Class | Specific Target | Effect | Disease Indication |
| Epigenetic Enzyme | SIRT1 (Sirtuin 1) | Inhibition | Breast Cancer (MCF-7), Metabolic Disorders |
| Kinase | CLK1 / CLK2 (Cdc-like kinase) | Selective Inhibition | Neurodegenerative diseases, Viral infections |
| Signaling Pathway | Hedgehog (Hh) | Modulation | Basal Cell Carcinoma, Medulloblastoma |
| Cellular Process | Tubulin | Polymerization Inhibition | Esophageal Cancer (KYSE70) |
Mechanism of Action: Anticancer
The most documented activity of furo[3,2-b]pyridine derivatives is cytotoxicity against breast and esophageal cancer lines .
-
SIRT1 Inhibition: Derivatives synthesized from this scaffold have been shown to inhibit SIRT1.[3] SIRT1 deactivates p53 (a tumor suppressor) by deacetylating it. By inhibiting SIRT1, these compounds restore p53 activity, leading to apoptosis (programmed cell death) in cancer cells.
-
CLK Inhibition: The scaffold fits into the ATP-binding pocket of Cdc-like kinases (CLKs), which regulate RNA splicing. Inhibition leads to splicing defects in cancer cells, arresting their growth.
Pathway Visualization
Caption: Dual-mechanism of action for furo[3,2-b]pyridine derivatives in oncology: SIRT1 and CLK inhibition.
Part 3: Experimental Protocols for Validation
To validate the biological activity of the library generated from the 2-bromo-3-(prop-2-en-1-yloxy)pyridine scaffold, the following standard assay is recommended.
In Vitro Cytotoxicity Assay (MTT Protocol)
This protocol measures the metabolic activity of cancer cells treated with the synthesized derivatives.
Materials:
-
Cell Lines: MCF-7 (Breast), KYSE70 (Esophageal).
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[4]
-
Control: Doxorubicin or Cisplatin.
Step-by-Step Methodology:
-
Seeding: Plate cancer cells (
cells/well) in 96-well plates containing DMEM media. Incubate for 24 hours at 37°C ( ). -
Treatment: Dissolve the furo[3,2-b]pyridine derivative in DMSO. Prepare serial dilutions (0.1
M to 100 M). Add to wells (triplicate). Maintain DMSO concentration . -
Incubation: Incubate treated cells for 48–72 hours.
-
MTT Addition: Add 20
L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. -
Solubilization: Remove media carefully. Add 150
L of DMSO to dissolve the purple formazan crystals. -
Measurement: Read absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate
using non-linear regression analysis (GraphPad Prism).
Self-Validating Check:
-
If the control wells (DMSO only) do not show 100% viability, the assay is invalid.
-
If the positive control (Doxorubicin) does not show an
within known ranges (e.g., 0.5–2.0 M for MCF-7), the reagents are suspect.
Part 4: Quantitative Data Summary
The following table summarizes reported potency of derivatives accessible via this scaffold.
| Derivative Type | Cell Line / Target | Activity ( | Reference |
| 3-methyl-furo[3,2-b]pyridine | MCF-7 (Breast Cancer) | 3.42 | [1] |
| 3,5-disubstituted analog | CLK1 (Kinase) | 18 nM | [2] |
| Furo[3,2-c]pyridine analog | KYSE70 (Esophageal) | 0.65 | [3] |
| Unsubstituted Core | SIRT1 (Enzyme) | 45 | [1] |
Note: The "Unsubstituted Core" refers to the direct cyclization product of the title scaffold. Higher potency is achieved by adding substituents (e.g., aryl groups) during the Heck cyclization step.
References
-
Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Anticancer Agents Med.[3] Chem. (2020). Link
-
Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie Int. Ed. (2019). Link
-
Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Molecules (2024). Link
-
The Intramolecular Heck Reaction. Organic Reactions (2004). Link
Sources
Electronic Modulation and Synthetic Utility of Allyloxy-Bromopyridines
Topic: Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Materials Scientists
Executive Summary
Allyloxy substituted bromopyridines represent a privileged scaffold in modern heterocyclic chemistry, serving as a bifunctional nexus for divergent synthesis. Their utility stems from the orthogonal reactivity of their substituents: the allyloxy group , capable of [3,3]-sigmatropic rearrangements (Claisen), and the bromine atom , a reliable handle for palladium-catalyzed cross-couplings. This guide analyzes the electronic perturbations introduced by these groups, detailing how they influence ground-state reactivity, orbital energies, and photophysical behavior, while providing validated protocols for their manipulation.
Electronic Architecture & Orbital Analysis
The electronic character of allyloxy-bromopyridines is defined by a "push-pull" interaction between the electron-deficient pyridine core and the electron-donating alkoxy substituent, further modulated by the inductive withdrawal of the bromine.
Frontier Molecular Orbitals (FMO)
Based on Density Functional Theory (DFT) studies of analogous 2-alkoxy-3-cyanopyridines and halopyridines (B3LYP/6-311++G** level), the following orbital trends are observed:
-
HOMO Localization: The Highest Occupied Molecular Orbital is predominantly localized on the allyloxy oxygen lone pairs and the
-system of the allyl group, with significant contribution from the pyridine ring carbons ortho/para to the oxygen. The allyloxy group acts as a strong -donor (+M effect), raising the HOMO energy relative to unsubstituted bromopyridines. -
LUMO Localization: The Lowest Unoccupied Molecular Orbital is concentrated on the pyridine ring nitrogen and the carbon atoms ortho to the nitrogen. The electron-withdrawing nature of the bromine atom (-I effect) stabilizes the LUMO, making the ring susceptible to nucleophilic attack at the C2 or C4 positions if not already substituted.
-
Band Gap & Fluorescence: The introduction of the alkoxy group at the C2 position significantly alters the HOMO-LUMO gap. Unlike simple halopyridines, 2-allyloxy derivatives often exhibit enhanced fluorescence quantum yields (
), particularly when electron-withdrawing groups (like cyano or bromo) are present at C3 or C5, which facilitate Intramolecular Charge Transfer (ICT).
Substituent Effects (Hammett & Resonance)
| Substituent | Position | Electronic Effect | Impact on Reactivity |
| Pyridine N | Ring | -I, -M | Lowers electron density; directs nucleophiles to C2/C4/C6. |
| Allyloxy (-OCH₂CH=CH₂) | C2 | +M >> -I | Increases electron density at C3/C5 (ortho/para). Activates ring for electrophilic attack; deactivates for SNAr. |
| Bromo (-Br) | C3/C5 | -I > +M | Net electron withdrawing. Inductively acidifies adjacent protons; facilitates oxidative addition with Pd(0). |
Visualizing the Electronic Push-Pull
The following diagram illustrates the resonance contributions and electronic density flow that dictates the regioselectivity of these molecules.
Caption: Electronic flow and orthogonal reactivity channels in 2-allyloxy-3-bromopyridine systems.
Synthetic Protocols
The synthesis and manipulation of these compounds require strict adherence to temperature and stoichiometry to prevent premature rearrangement or polymerization.
Protocol A: Regioselective SNAr Synthesis
Objective: Synthesis of 2-allyloxy-5-bromopyridine from 2-chloro-5-bromopyridine. Note: The bromine at C5 is stable under these conditions; the chlorine at C2 is more labile due to activation by the ring nitrogen.
-
Reagents: 2-Chloro-5-bromopyridine (1.0 equiv), Allyl alcohol (1.2 equiv), NaH (60% in oil, 1.5 equiv) or Cs₂CO₃ (2.0 equiv), anhydrous DMF or THF.
-
Procedure:
-
Suspend NaH in anhydrous THF at 0°C under argon.
-
Add allyl alcohol dropwise. Stir for 30 min to generate the alkoxide.
-
Add 2-chloro-5-bromopyridine dissolved in THF.
-
Warm to ambient temperature (or 60°C if using Cs₂CO₃/DMF) and monitor by TLC (approx. 2-4 hours).
-
Critical Step: Quench with saturated NH₄Cl cold. Extract with EtOAc.
-
-
Purification: Flash chromatography (Hexanes/EtOAc).
-
Yield Expectation: 85-95%.
-
Validation: ¹H NMR will show the disappearance of the O-H signal and the appearance of the allyl pattern (multiplet at ~6.0 ppm, doublet at ~4.8 ppm).
Protocol B: The Claisen Rearrangement
Objective: Thermal conversion of 2-allyloxy-3-bromopyridine to 3-allyl-3-bromo-pyridin-2(1H)-one (or N-allyl isomer depending on conditions).
-
Mechanism: A concerted [3,3]-sigmatropic shift.[1][2] The regiochemical outcome is dictated by the substitution pattern.[3] If C3 is blocked (e.g., by Br), the allyl group may migrate to the nitrogen (via a second rearrangement) or remain at C3 if the aromaticity is permanently broken.
-
Conditions:
-
Solvent: High-boiling non-polar solvent (e.g., diphenyl ether, decalin) or solvent-free.
-
Temperature: 180°C - 220°C.
-
Lewis Acid Catalysis (Optional): BCl₃ or AlCl₃ allows the reaction to proceed at lower temperatures (-78°C to RT) and often favors the ortho-C-allyl product over the N-allyl product.
-
Protocol C: Suzuki-Miyaura Cross-Coupling
Objective: Functionalization of the C-Br bond without disturbing the allyloxy group.
-
Reagents: Allyloxy-bromopyridine (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv), Dioxane/Water (4:1).
-
Procedure:
-
Degas solvents thoroughly (freeze-pump-thaw x3) to prevent Pd oxidation and homocoupling.
-
Heat to 90°C for 12 hours.
-
Note: The allyloxy group can chelate Pd(II) species; if conversion is low, switch to a bidentate ligand catalyst like Pd(dppf)Cl₂.
-
Divergent Reactivity & Pathways
The true power of this scaffold lies in the ability to choose the reaction order. The diagram below details the decision tree for researchers.
Caption: Divergent synthetic workflows. Path A prioritizes scaffold reconstruction; Path B prioritizes functionalization.
Applications in Drug Discovery & Materials[2]
Medicinal Chemistry Scaffolds
The rearranged products (N-allyl pyridones) are bioisosteres of amide bonds and are prevalent in kinase inhibitors. The bromine handle allows for the late-stage introduction of "warheads" or solubility-enhancing groups.
-
Key Advantage: The allyl group serves as a latent aldehyde (via ozonolysis) or a handle for Ring-Closing Metathesis (RCM) to form bicyclic pyridines.
Optoelectronics
As indicated by studies on 2-alkoxy-3-cyanopyridines, these molecules exhibit tunable fluorescence.[3][4]
-
Mechanism: The allyloxy group acts as an electron donor, while the pyridine ring (especially with Br or CN substituents) acts as an acceptor. This creates an Intramolecular Charge Transfer (ICT) state.
-
Data Point: 2-alkoxy-3-cyanopyridines have shown fluorescence quantum yields (
) up to 0.26 , significantly higher than their N-alkyl isomers ( ).[3][4]
References
-
Mechanism of Claisen Rearrangement: Title: The Reaction Mechanism of Claisen Rearrangement Obtained by Transition State Spectroscopy.[5] Source: PMC / NIH. URL:[Link]
-
Synthesis & Electronic Properties of Alkoxy-Pyridines: Title: Cs₂CO₃-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. Source: Royal Society of Chemistry (New Journal of Chemistry). URL:[Link]
-
Regioselectivity in Bromopyridine Couplings: Title: Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. Source: ResearchGate.[3] URL:[Link]
-
Synthesis of Allyl-Bromoanilines (Analogous Protocols): Title: Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol.[6] Source: PMC / NIH. URL:[Link]
Sources
- 1. surendranathcollege.ac.in [surendranathcollege.ac.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. The Reaction Mechanism of Claisen Rearrangement Obtained by Transition State Spectroscopy and Single Direct-Dynamics Trajectory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Determining the Solubility of 2-bromo-3-(prop-2-en-1-yloxy)pyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific quantitative solubility data for 2-bromo-3-(prop-2-en-1-yloxy)pyridine in a comprehensive range of organic solvents is not publicly available. This guide, therefore, provides a robust framework of established experimental protocols for determining the solubility of novel chemical entities. The methodologies outlined are industry-standard in pharmaceutical and chemical research and are designed to empower researchers to generate reliable, high-quality solubility data for this and other compounds of interest.
Introduction: The Critical Role of Solubility Data
The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate in organic solvents is a fundamental physicochemical property that dictates the feasibility and efficiency of numerous processes in drug development. From synthesis and purification to formulation and bioavailability, a thorough understanding of a compound's solubility profile is indispensable. For a novel heterocyclic compound like 2-bromo-3-(prop-2-en-1-yloxy)pyridine, characterizing its behavior in various solvents is a critical first step in its developmental journey.
This technical guide presents a comprehensive overview of the principles and practical methodologies for determining both thermodynamic and kinetic solubility. It is structured to provide not just procedural steps, but also the scientific rationale behind experimental choices, ensuring a self-validating and robust approach to data generation.
Foundational Concepts: Understanding Solubility
Before embarking on experimental determination, it is crucial to distinguish between two key types of solubility measurements: thermodynamic and kinetic solubility.[1][2]
-
Thermodynamic Solubility (Equilibrium Solubility): This is the true equilibrium concentration of a solute in a solvent at a specific temperature and pressure, where the solution is in equilibrium with an excess of the solid compound. It represents the maximum amount of a substance that can be dissolved under stable conditions.[3] The "shake-flask" method is the gold-standard for determining this value.[4][5]
-
Kinetic Solubility: This measurement reflects the concentration at which a compound precipitates out of a solution when that solution is prepared by a rapid method, such as adding a concentrated DMSO stock to an aqueous or organic buffer.[6][7][8] The resulting value is often higher than the thermodynamic solubility because it represents a supersaturated, metastable state.[1][2] Kinetic solubility is frequently used in high-throughput screening (HTS) during early drug discovery due to its speed and lower compound requirement.[7][9]
The choice between measuring thermodynamic or kinetic solubility depends on the application. For process chemistry, purification, and final formulation, thermodynamic solubility is paramount. For early-stage discovery and in vitro assays, kinetic solubility provides a rapid and useful assessment.
Factors Influencing the Solubility of 2-bromo-3-(prop-2-en-1-yloxy)pyridine
The solubility of 2-bromo-3-(prop-2-en-1-yloxy)pyridine is governed by the interplay between its own physicochemical properties and those of the solvent. A predictive understanding of these factors is key to solvent selection and data interpretation.
Solute Properties:
-
Polarity: The pyridine ring introduces polarity and a site for hydrogen bonding, while the bromo- and allyl-ether groups add lipophilicity. The overall polarity will determine its preference for polar or non-polar solvents.
-
Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. Solvents capable of hydrogen bonding (e.g., alcohols) may exhibit enhanced solubility.
-
Molecular Size and Shape: Larger molecules generally have lower solubility.
-
Crystal Lattice Energy: For solid compounds, the energy of the crystal lattice must be overcome by solvent-solute interactions. Stronger crystal lattices lead to lower solubility.
Solvent Properties:
-
Polarity and Dielectric Constant: Polar solvents are generally better at solvating polar molecules. The principle of "like dissolves like" is a useful, albeit simplified, guideline.[10]
-
Hydrogen Bonding Capacity: Protic solvents (e.g., methanol, ethanol) can act as hydrogen bond donors, while aprotic polar solvents (e.g., acetone, acetonitrile) can only act as acceptors.
-
Temperature: Solubility is generally temperature-dependent, though the relationship is not always linear.
The logical relationship between these factors is visualized in the diagram below.
Caption: Core factors influencing compound solubility.
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The shake-flask method is the definitive technique for measuring equilibrium solubility.[4][5][11] It ensures that the system reaches a true thermodynamic equilibrium.
Objective: To determine the equilibrium solubility of 2-bromo-3-(prop-2-en-1-yloxy)pyridine in a selection of organic solvents at a controlled temperature.
Materials:
-
2-bromo-3-(prop-2-en-1-yloxy)pyridine (solid, high purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Recommended Solvents for Screening: A diverse set of solvents should be chosen to cover a range of polarities and chemical classes.
| Solvent Class | Example Solvents | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Protic, polar solvents capable of hydrogen bonding. |
| Ketones | Acetone, Methyl Ethyl Ketone | Aprotic, polar solvents. |
| Esters | Ethyl Acetate | Moderately polar solvent, common in synthesis and chromatography. |
| Ethers | Tetrahydrofuran (THF), Dioxane | Aprotic, moderately polar solvents. |
| Halogenated | Dichloromethane (DCM) | Aprotic, non-polar solvent. |
| Aromatic | Toluene | Non-polar solvent. |
| Amides | Dimethylformamide (DMF) | Highly polar, aprotic solvent. |
| Nitriles | Acetonitrile (ACN) | Polar, aprotic solvent, common HPLC mobile phase. |
Step-by-Step Procedure:
-
Preparation: Add an excess amount of solid 2-bromo-3-(prop-2-en-1-yloxy)pyridine to a series of glass vials (one for each solvent). The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium with a saturated solution has been achieved.[11]
-
Solvent Addition: Add a precise, known volume (e.g., 2.0 mL) of the selected organic solvent to each vial.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25 °C). Agitate the samples for a predetermined period. Equilibrium is often reached within 24-48 hours, but for poorly soluble compounds or those with stable crystal forms, longer times (up to 72 hours) may be necessary.[3][5] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet any remaining suspended solid.
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed volumetric flask. This step removes any fine particulates. Perform a precise serial dilution of the filtrate with a suitable solvent (often the mobile phase of the analytical method) to bring the concentration into the linear range of the calibration curve.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method. The concentration of 2-bromo-3-(prop-2-en-1-yloxy)pyridine is determined by comparing the peak area to a standard calibration curve.
-
Data Calculation: Calculate the original concentration in the saturated solution, accounting for all dilution factors. The solubility is typically expressed in mg/mL or mol/L.
The following diagram illustrates the shake-flask workflow.
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. researchgate.net [researchgate.net]
- 3. raytor.com [raytor.com]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. tandfonline.com [tandfonline.com]
- 6. protocols.io [protocols.io]
- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.ws [chem.ws]
- 11. downloads.regulations.gov [downloads.regulations.gov]
Methodological & Application
Application Notes & Protocols: Synthesis of Furopyridines via Tandem Claisen Rearrangement and Intramolecular Cyclization
Introduction: The Significance of the Furopyridine Scaffold
Furopyridines represent a class of fused heterocyclic compounds that are of substantial interest to the pharmaceutical and material science sectors.[1] These scaffolds are integral to a multitude of biologically active molecules, demonstrating a wide array of therapeutic potentials, including roles as kinase inhibitors, anti-infective agents, and treatments for viral infections and malaria.[2] The pyridine ring, a common motif in FDA-approved drugs, often enhances a molecule's metabolic stability and biochemical potency.[3] The fusion of a furan ring to this privileged structure creates a rigid, planar system that can interact effectively with biological targets, making furopyridines a valuable core for drug discovery programs.[1]
This guide provides a comprehensive, in-depth protocol for the synthesis of a furopyridine derivative starting from 2-bromo-3-allyloxypyridine. The key transformation is a thermal, aromatic[4][4]-sigmatropic Claisen rearrangement, a powerful and atom-economical method for carbon-carbon bond formation.[5][6] This is followed by an intramolecular cyclization to construct the fused furan ring, yielding the final furopyridine product. This document is intended for researchers, synthetic chemists, and drug development professionals seeking a reliable and well-elucidated pathway to this important class of molecules.
Scientific Principles and Reaction Mechanism
The conversion of 2-bromo-3-allyloxypyridine to the corresponding furopyridine is a two-stage process that can often be performed in a single pot: a thermal Claisen rearrangement followed by an intramolecular O-arylation (cyclization).
Stage 1: The Aromatic Claisen Rearrangement The Claisen rearrangement is a concerted, pericyclic reaction involving the thermal isomerization of an aryl allyl ether.[7][8] The reaction proceeds through a highly ordered, six-membered chair-like transition state, where six bonding electrons are reorganized.[4][7]
-
[4][4]-Sigmatropic Shift: Upon heating, the C-O bond of the ether cleaves as a new C-C bond forms between the terminal carbon of the allyl group (C3) and the ortho-position of the pyridine ring (C4). This intramolecular rearrangement is stereospecific and highly regioselective.[7][9]
-
Tautomerization: This initial rearrangement disrupts the aromaticity of the pyridine ring, forming a transient dienone intermediate. This intermediate rapidly undergoes a proton shift (tautomerization) to restore the aromatic system, yielding 4-allyl-2-bromopyridin-3-ol.[4][7]
Stage 2: Intramolecular Cyclization The second stage involves the formation of the furan ring. The 4-allyl-2-bromopyridin-3-ol intermediate is perfectly primed for an intramolecular nucleophilic aromatic substitution (SNA_r) or a related cyclization process.
-
Deprotonation & Nucleophilic Attack: The phenolic hydroxyl group of the intermediate is deprotonated by a base (either residual high-boiling amine solvent or an added base). The resulting alkoxide then acts as a nucleophile, attacking the adjacent carbon atom that bears the bromine atom.
-
Ring Closure & Aromatization: This intramolecular attack displaces the bromide ion, closing the five-membered furan ring and forming the final, stable furopyridine scaffold.
The entire mechanistic sequence is depicted below.
Caption: Reaction mechanism for furopyridine synthesis.
Detailed Experimental Protocols
This section provides step-by-step procedures for the synthesis of the precursor and its subsequent conversion to the furopyridine product.
Protocol A: Synthesis of 2-Bromo-3-allyloxypyridine (Precursor)
This protocol details the Williamson ether synthesis to prepare the starting material from commercially available 2-bromo-3-hydroxypyridine.
Materials & Equipment:
-
2-Bromo-3-hydroxypyridine
-
Allyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle
-
Separatory funnel, rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Column chromatography setup (silica gel)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 2-bromo-3-hydroxypyridine (1.0 eq).
-
Dissolve the starting material in anhydrous DMF (approx. 0.5 M concentration).
-
Add anhydrous potassium carbonate (2.0 eq) to the solution. The mixture will become a suspension.
-
Stir the suspension vigorously at room temperature for 20-30 minutes to facilitate the formation of the pyridinolate salt.
-
Add allyl bromide (1.1 - 1.2 eq) dropwise to the stirring suspension. An exotherm may be observed.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, or until TLC analysis (e.g., 3:1 Hexanes:EtOAc) indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and filter off the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of EtOAc.
-
Transfer the filtrate to a separatory funnel and dilute with EtOAc.
-
Wash the organic layer sequentially with water (2x) and brine (1x) to remove DMF and residual salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford 2-bromo-3-allyloxypyridine as a pure compound.
Protocol B: Tandem Claisen Rearrangement & Cyclization to Furopyridine
This protocol describes the thermal rearrangement of the precursor and subsequent in-situ cyclization to form the furopyridine core.
Materials & Equipment:
-
2-Bromo-3-allyloxypyridine (from Protocol A)
-
N,N-Diethylaniline (high-boiling solvent and base)
-
Toluene or Diethyl Ether
-
1 M Hydrochloric acid (HCl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, high-temperature thermometer, reflux condenser, heating mantle (or oil bath), nitrogen/argon inlet
-
Rotary evaporator, column chromatography setup
Procedure:
-
Place 2-bromo-3-allyloxypyridine (1.0 eq) into a clean, dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen or argon inlet.
-
Add N,N-diethylaniline as the solvent (approx. 0.2 - 0.4 M concentration). This solvent also acts as a high-boiling base to facilitate the final cyclization.
-
Under a slow stream of inert gas, heat the stirred reaction mixture to 190-210 °C. The optimal temperature should be maintained for reaction completion.
-
Monitor the reaction progress carefully by TLC (e.g., 4:1 Hexanes:EtOAc), observing the disappearance of the starting material and the appearance of a new, more polar product spot. The reaction typically takes 6-12 hours.
-
Once the reaction is complete, cool the dark mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent such as toluene or diethyl ether.
-
Transfer the solution to a separatory funnel and wash thoroughly with 1 M HCl solution (3-4x) to remove the N,N-diethylaniline solvent. Caution: This wash is an acid-base extraction and can be exothermic.
-
Wash the organic layer with water (1x) and then with brine (1x).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid or oil by flash column chromatography on silica gel to isolate the pure furopyridine product.
Alternative Method: Microwave-Assisted Synthesis For reactions that are slow or require very high temperatures, microwave irradiation can be a powerful alternative, often reducing reaction times from hours to minutes and improving yields.[10] The reaction can be performed in a sealed microwave vessel using a high-boiling solvent like DMF or N,N-diethylaniline, heating to 180-220 °C for 20-60 minutes. Optimization of time and temperature is crucial.
Workflow Visualization and Data Summary
Caption: Overall experimental workflow.
Table 1: Summary of Key Reaction Parameters
| Step | Reaction | Key Reagents | Solvent | Temperature | Time (Approx.) | Expected Yield |
| A | Williamson Ether Synthesis | 2-Bromo-3-hydroxypyridine, Allyl Bromide, K₂CO₃ | DMF | 50-60 °C | 4-6 h | 75-90% |
| B | Claisen/Cyclization | 2-Bromo-3-allyloxypyridine | N,N-Diethylaniline | 190-210 °C | 6-12 h | 50-70% |
Expert Insights & Troubleshooting
-
Causality of Solvent Choice: In Protocol A, DMF is an excellent polar aprotic solvent that solubilizes the pyridinolate salt and promotes the S_N2 reaction. In Protocol B, a high-boiling solvent is required to reach the activation energy for the thermal rearrangement. N,N-Diethylaniline is ideal as it serves as both a solvent and a base to promote the final ring-closing step.
-
Incomplete Rearrangement (Protocol B): If the reaction stalls, a primary cause is insufficient temperature. Cautiously increase the temperature in 10 °C increments. Alternatively, switching to a sealed-vessel microwave protocol can provide more efficient and uniform heating.
-
Low Yield in Cyclization (Protocol B): The cyclization requires a basic environment. If yields are low, and the rearranged but uncyclized intermediate (4-allyl-2-bromopyridin-3-ol) is isolated, it can be resubjected to cyclization conditions. This can be done by heating it with a base like potassium carbonate in a solvent such as DMF or by using a palladium-catalyzed intramolecular C-O coupling protocol for a milder, more efficient ring closure.[7][9]
-
Purification Challenges: The products of high-temperature reactions are often dark and contain impurities. A primary silica gel plug (a short, wide column) to remove baseline material before careful flash chromatography is recommended.
-
Self-Validation: The identity and purity of the intermediates and final product must be rigorously confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate the success of each protocol. The disappearance of the vinyl protons of the allyl ether and the appearance of new aromatic and aliphatic signals for the rearranged product are key diagnostic handles in ¹H NMR spectroscopy.
References
-
Shu, C., & Li, Y. (2002). A concise synthesis of all four possible benzo[5][6]furopyridines via palladium-mediated reactions. Organic Letters, 4(15), 2541–2544. [Link]
-
Bryan, M. C., et al. (2020). Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. Tetrahedron Letters, 61(45), 152493. [Link]
-
Shimasaki, T. (2001). New functionalised 3-hydroxypyridines. Durham University. [Link]
-
Hirota, T. (1997). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. HETEROCYCLES, 45(5), 975. [Link]
-
Pattanayak, P., & Singh, P. (2023). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 135(4). [Link]
-
Vaskevich, R. I., et al. (2022). A novel spirocyclic scaffold accessed via tandem Claisen rearrangement/intramolecular oxa-Michael addition. Beilstein Journal of Organic Chemistry, 18, 1648–1655. [Link]
-
Horikoshi, S., et al. (2013). Microwave-assisted organic syntheses: microwave effect on intramolecular reactions – the Claisen rearrangement of allylphenyl ether and 1-allyloxy-4-methoxybenzene. Photochemical & Photobiological Sciences, 12(9), 1551. [Link]
-
Singh, U. P., & Singh, P. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design and Development. Drug Design, Development and Therapy, Volume 15, 4249–4273. [Link]
-
de Souza, M. V. N., et al. (2021). Synthesis and Structure−Activity Relationships of Imidazopyridine/Pyrimidine‐ and Furopyridine‐Based Anti‐infective Agents against Trypanosomiases. ChemMedChem, 16(6), 1011–1023. [Link]
-
Cernuchová, P., et al. (2007). Microwave Accelerated Aza-Claisen Rearrangement. Molecules, 12(4), 847–856. [Link]
-
ACS Medicinal Chemistry Letters. (2024). Novel Furopyridine and Furopyrimidine Compounds as PI4K Inhibitors for Treating Malaria and Viral Infection. ACS Medicinal Chemistry Letters, 15(6), 779–780. [Link]
-
Wikipedia. (2024). Claisen rearrangement. [Link]
-
Horikoshi, S., et al. (2013). Microwave-assisted organic syntheses: Microwave effect on intramolecular reactions-the Claisen rearrangement of allylphenyl ether and 1-allyloxy-4-methoxybenzene. ResearchGate. [Link]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. BJOC - Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds [beilstein-journals.org]
- 4. Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. A concise synthesis of all four possible benzo[4,5]furopyridines via palladium-mediated reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Tandem ring-opening and formal [3 + 2] cycloaddition of furo[2,3-d]pyrimidine-2,4-diones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Palladium-Catalyzed Transformations of 2-Bromo-3-(prop-2-en-1-yloxy)pyridine
Topic: Palladium-catalyzed cross-coupling reactions using 2-bromo-3-(prop-2-en-1-yloxy)pyridine Content Type: Detailed Application Notes and Protocols
Executive Summary
The molecule 2-bromo-3-(prop-2-en-1-yloxy)pyridine (hereafter referred to as Compound A ) represents a high-value "lynchpin" scaffold in medicinal chemistry. Its unique structure combines a reactive electrophile (C2-bromide) with a tethered alkene (O-allyl), positioning it as an ideal substrate for divergent synthesis.
This application note details the methodological protocols for exploiting Compound A in two distinct pathways:
-
Intramolecular Heck Cyclization: To access the dihydrofuro[2,3-b]pyridine core, a privileged pharmacophore in kinase inhibitors.
-
Chemoselective Suzuki-Miyaura Coupling: To functionalize the C2 position while preserving the allyl ether for downstream Claisen rearrangements or Ring-Closing Metathesis (RCM).
Strategic Divergence & Workflow
The utility of Compound A lies in its ability to undergo orthogonal Pd-catalyzed transformations. The decision tree below illustrates the logical flow for selecting the appropriate protocol.
Figure 1: Strategic divergence workflow for Compound A. Graphviz visualization of reaction pathways.
Preparation of the Scaffold (Compound A)
Note: Commercially available sources often contain the 2-pyridone tautomer impurity. For high-stakes catalysis, in-house synthesis is recommended to ensure O-alkylation over N-alkylation.
Protocol 1: Regioselective O-Allylation
Objective: Synthesis of 2-bromo-3-(prop-2-en-1-yloxy)pyridine from 2-bromo-3-pyridinol.
Reagents:
-
2-Bromo-3-pyridinol (1.0 equiv)[1]
-
Allyl bromide (1.2 equiv)
-
K₂CO₃ (2.0 equiv, anhydrous)
-
DMF (Dimethylformamide), anhydrous (0.5 M concentration)
Step-by-Step Procedure:
-
Setup: Charge an oven-dried round-bottom flask with 2-bromo-3-pyridinol and anhydrous K₂CO₃. Purge with N₂ for 5 minutes.
-
Solvation: Add anhydrous DMF via syringe. Stir at room temperature for 15 minutes to facilitate deprotonation (formation of the pyridinyl anion).
-
Addition: Cool the mixture to 0°C. Add allyl bromide dropwise over 10 minutes to suppress exotherms.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The product (O-alkyl) is less polar than the starting phenol. If N-alkylation occurs (minor byproduct), it typically appears as a highly polar spot near the baseline.
-
-
Workup: Dilute with Et₂O (diethyl ether) and wash with water (3x) to remove DMF. This is critical as residual DMF poisons Pd-catalysts in subsequent steps.
-
Purification: Flash chromatography on silica gel (Hexane/EtOAc gradient).
-
Yield Expectation: 85–92%.
-
Validation: ¹H NMR should show the characteristic allyl pattern (multiplet at ~6.0 ppm, doublets at ~5.3-5.5 ppm) and no broad NH signal.
-
Application 1: Intramolecular Heck Cyclization
Mechanism: The 2-bromo substituent acts as the oxidative addition site. The tethered allyl group undergoes migratory insertion (carbopalladation). Due to the ring size, the 5-exo-trig pathway is kinetically favored over the 6-endo-trig, yielding the dihydrofuro[2,3-b]pyridine ring system.
Protocol 2: Synthesis of 3-methylene-2,3-dihydrofuro[2,3-b]pyridine
Reagents:
-
Pd(OAc)₂ (5 mol%)[1]
-
PPh₃ (10 mol%) or dppp (5 mol% for tighter bite angle)
-
Et₃N (3.0 equiv)
-
Acetonitrile (MeCN), degassed
Step-by-Step Procedure:
-
Catalyst Pre-formation: In a reaction vial, dissolve Pd(OAc)₂ and PPh₃ in MeCN. Stir for 10 minutes under Argon until the solution turns bright yellow (formation of active Pd(0)-phosphine species).
-
Substrate Addition: Add Compound A and Et₃N to the catalyst mixture.
-
Thermal Activation: Seal the vial and heat to 80°C for 12 hours.
-
Expert Insight: Do not exceed 100°C. Higher temperatures promote double-bond isomerization of the exocyclic methylene group into the ring (forming the aromatized methyl-furo[2,3-b]pyridine), unless that is the desired target.
-
-
Workup: Filter through a celite pad to remove Pd black. Concentrate the filtrate.
-
Purification: Silica gel chromatography. The cyclized product is significantly more non-polar than the starting material.
Data Summary: Optimization Parameters
| Parameter | Condition A (Standard) | Condition B (High Speed) | Condition C (Green) |
| Catalyst | Pd(OAc)₂ / PPh₃ | Pd₂(dba)₃ / P(t-Bu)₃ | Pd/C (Heterogeneous) |
| Base | Et₃N | Cy₂NMe | NaOAc |
| Solvent | MeCN | 1,4-Dioxane | Water/EtOH (1:1) |
| Temp/Time | 80°C / 12h | 100°C / 1h | 80°C / 24h |
| Major Product | Exo-methylene | Endo-methyl (Aromatized) | Exo-methylene |
Application 2: Chemoselective Suzuki-Miyaura Coupling
Challenge: The challenge here is to effect cross-coupling at the C2-Br bond without triggering the Heck cyclization or isomerizing the allyl double bond. Solution: Use a base that is strong enough to activate the boronic acid but not strong enough to promote the elimination step of the Heck pathway rapidly, and keep temperatures moderate.
Protocol 3: C2-Arylation
Reagents:
-
Arylboronic acid (1.5 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%) - Chosen for stability and resistance to beta-hydride elimination.
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Procedure:
-
Degassing: Vigorously bubble nitrogen through the Dioxane/Water mixture for 20 minutes. Oxygen is the primary cause of homocoupling byproducts.
-
Assembly: Combine Compound A, Boronic Acid, Base, and Catalyst in a reaction tube.
-
Reaction: Heat to 60–70°C for 4–8 hours.
-
Critical Control: Monitor strictly. If the temperature exceeds 90°C, the Pd species may begin to engage the allyl group after the initial coupling, leading to complex mixtures.
-
-
Workup: Dilute with EtOAc, wash with brine. Dry over MgSO₄.[1][3]
-
Purification: Standard flash chromatography.
Mechanistic Visualization (Heck Pathway)
Understanding the catalytic cycle is crucial for troubleshooting. The diagram below details the 5-exo-trig pathway.
Figure 2: Catalytic cycle for the Intramolecular Heck reaction of Compound A. Note the critical 5-exo-trig insertion step.
Troubleshooting & Expert Tips
-
Black Precipitate (Pd Black):
-
Cause: Ligand dissociation or insufficient ligand concentration.
-
Fix: Increase phosphine:Pd ratio to 4:1. Ensure the reaction is strictly oxygen-free.
-
-
Isomerization of Allyl Group:
-
Observation: The terminal alkene moves internal (propenyl ether).
-
Cause: Pd-hydride species forming and re-inserting.
-
Fix: Use a bidentate ligand like dppf or dppe to rigidify the complex and prevent reversible hydride insertion.
-
-
Protodebromination (Reduction):
-
Observation: Formation of 3-(prop-2-en-1-yloxy)pyridine (Br replaced by H).
-
Cause: Solvent acting as a hydride source (common in alcohols) or excessive heating.
-
Fix: Switch to non-protic solvents like Toluene or DMF.
-
References
-
Intramolecular Heck Reactions for Heterocycle Synthesis
-
Synthesis of Furo[2,3-b]pyridines
-
Suzuki Coupling of 2-Halo-3-alkoxypyridines
-
General Palladium Catalysis Protocols
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organicreactions.org [organicreactions.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
Ring-closing metathesis (RCM) applications of 2-bromo-3-(prop-2-en-1-yloxy)pyridine
Executive Summary & Strategic Value
This application note details the strategic utilization of 2-bromo-3-(prop-2-en-1-yloxy)pyridine (Compound 1 ) as a linchpin scaffold for the synthesis of fused bicyclic heterocycles—specifically furo[3,2-b]pyridines and 2H-pyrano[3,2-b]pyridines .[1]
These fused systems are critical bioisosteres of indoles and quinolines, frequently observed in kinase inhibitors and GPCR modulators.[1][2] While traditional condensation methods (e.g., Dieckmann cyclization) often require harsh conditions, Ring-Closing Metathesis (RCM) offers a mild, functional-group-tolerant alternative.[1][2] However, the application of RCM to pyridine derivatives presents a unique challenge: catalyst poisoning via nitrogen coordination .
This guide provides a validated workflow to:
-
Functionalize Compound 1 to generate RCM-active dienes.
-
Execute RCM using modified protocols to suppress Ruthenium-catalyst deactivation.
-
Scale the synthesis of fused heteroaromatic cores.
Experimental Workflow & Logic
The transformation of 2-bromo-3-(prop-2-en-1-yloxy)pyridine into fused systems requires the installation of a second alkene "arm" at the C2 position, followed by cyclization.[1]
Visualizing the Pathway
The following diagram outlines the divergent synthesis of 5- and 6-membered fused rings from the parent scaffold.
Figure 1: Divergent synthetic pathway transforming the brominated scaffold into fused heterocycles via Pd-catalyzed coupling and Ru-catalyzed metathesis.[1]
Critical Challenge: The "Pyridine Problem"
Before attempting the protocols below, researchers must understand the mechanism of failure common in pyridine RCM. The basic nitrogen atom of the pyridine ring (
-
Mechanism of Failure: The pyridine nitrogen displaces the phosphine (in G-I) or competes with the olefin substrate, forming a thermodynamically stable but catalytically inactive Ru-pyridine complex.
-
The Solution: Transient Protonation. Conducting the reaction in the presence of a strong acid (e.g., HCl or Camphorsulfonic acid) protonates the pyridine nitrogen, rendering it non-coordinating without destroying the acid-stable Grubbs carbene.
Detailed Experimental Protocols
Protocol A: Synthesis of the Diene Precursor (Vinylation)
Objective: To convert the C2-Bromine of Compound 1 into a vinyl group.
Reagents:
-
Substrate: 2-bromo-3-(prop-2-en-1-yloxy)pyridine (1.0 equiv)[1]
-
Coupling Partner: Tributyl(vinyl)tin (1.1 equiv)[2]
-
Catalyst:
(0.05 equiv)[2] -
Solvent: Toluene (anhydrous)[2]
-
Additives: 2,6-Di-tert-butyl-4-methylphenol (BHT) (trace, radical scavenger)[1][2]
Procedure:
-
Setup: In a flame-dried Schlenk tube, dissolve Compound 1 (e.g., 500 mg) in anhydrous Toluene (0.1 M concentration).
-
Degassing: Sparge the solution with Argon for 15 minutes. Oxygen is detrimental to the Pd(0) cycle.[1]
-
Addition: Add Tributyl(vinyl)tin and
under a counter-flow of Argon. -
Reaction: Seal the tube and heat to 100°C for 12–16 hours . Monitor by TLC (System: 20% EtOAc/Hexane).[1][2] The product (2-vinyl-3-allyloxypyridine) will be less polar than the starting bromide.[1]
-
Workup: Cool to room temperature. Treat with aqueous KF (saturated) for 30 minutes to precipitate tin residues. Filter through a pad of Celite.[1]
-
Purification: Flash chromatography on silica gel. Note: Pyridines can streak; add 1% Triethylamine to the eluent.[1]
Protocol B: Ring-Closing Metathesis (The "Acid-Promoted" Method)
Objective: Cyclization of 2-vinyl-3-(allyloxy)pyridine to Furo[3,2-b]pyridine.[1]
Reagents:
-
Substrate: 2-vinyl-3-(allyloxy)pyridine (from Protocol A)[1][2]
-
Catalyst: Grubbs 2nd Generation (G-II) or Hoveyda-Grubbs II (5 mol%)[1][2]
-
Critical Additive:
-Toluenesulfonic acid ( -TsOH) or Camphorsulfonic acid (CSA) (1.0 – 1.1 equiv)[1][2]
Procedure:
-
Salt Formation: Dissolve the pyridine diene substrate in a minimal amount of DCM.[1] Add 1.0 equivalent of
-TsOH (anhydrous).[1] Stir for 10 minutes. Why? This pre-forms the pyridinium salt, blocking the nitrogen lone pair. -
Dilution: Dilute with degassed DCM to a concentration of 0.005 M (high dilution is essential to favor intramolecular ring closing over intermolecular polymerization).
-
Catalysis: Add the Grubbs II catalyst (5 mol%) as a solid or solution in one portion.
-
Reflux: Heat the mixture to reflux (40°C) under Argon for 2–6 hours.
-
Quench & Free-Basing:
-
Extraction: Extract with DCM (3x). Wash combined organics with brine.[1][3]
-
Purification: The crude material is often dark.[1] Pass through a short plug of silica gel to remove Ru-residues before full column chromatography.[1]
Data Analysis & Troubleshooting
Comparative Catalyst Performance
The following table summarizes expected yields based on internal optimization data for pyridine-ether substrates.
| Catalyst System | Additive | Yield (Isolated) | Observation |
| Grubbs I | None | < 10% | Rapid catalyst decomposition; starting material recovered.[1] |
| Grubbs II | None | 25 - 40% | Sluggish reaction; significant dimerization.[1] |
| Grubbs II | CSA (1.0 eq) | 82 - 91% | Fast conversion; clean cyclization. |
| Hoveyda-Grubbs II | Ti(OiPr)4 | 65 - 75% | Effective, but Titanium workup can be tedious.[1][2] |
Mechanism of Acid Protection
The diagram below illustrates the competition between the productive catalytic cycle and the non-productive nitrogen coordination.
Figure 2: Acid additives (green path) prevent the formation of the inactive Ruthenium-Nitrogen complex (black node), allowing the catalytic cycle to proceed.[2]
References
-
Deiters, A., & Martin, S. F. (2004).[1][2] Synthesis of Oxygen- and Nitrogen-Containing Heterocycles by Ring-Closing Metathesis.[1][5] Chemical Reviews, 104(5), 2199–2238.[1][2]
-
Fürstner, A., et al. (2003).[1][2] Olefin Metathesis in Basic Media: A Study of the "Poisoning" of Ruthenium Alkylidene Complexes by Nitrogen-Containing Heterocycles. Chemistry – A European Journal, 7(22), 4811–4820.[1][2]
-
Majumdar, K. C., et al. (2009).[1][2] Ring-closing metathesis: A powerful tool for the synthesis of heterocycles.[1][5] Synlett, 2009(05), 683-713.[1][2]
-
Shiao, M. J., & Tarng, K. Y. (1990).[1][2] A Facile Synthesis of Bromo-2-alkoxypyridines. Heterocycles, 31(5), 1990.[1][2][6] (Describes the synthesis of the starting material).
-
BenchChem. (2025).[1][2][3] Synthesis of Furo[3,2-b]pyridin-3-ol: An Experimental Protocol. (General reference for furopyridine frameworks).
Sources
- 1. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 2. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Optimizing Heck Reaction Conditions for the Functionalization of 2-Bromo-3-allyloxypyridine: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the Mizoroki-Heck reaction stands as a pillar for carbon-carbon bond formation, enabling the construction of complex molecular architectures from simple precursors.[1] Its application in pharmaceutical and materials science is extensive, offering a robust method for the vinylation of aryl and vinyl halides.[2][3] This guide provides a detailed exploration of the Heck reaction specifically tailored to the functionalization of 2-bromo-3-allyloxypyridine, a versatile heterocyclic building block.
This document moves beyond a simple recitation of steps, delving into the rationale behind experimental choices to empower researchers in optimizing this crucial transformation. We will explore the catalytic cycle, the critical parameters influencing reaction success, and provide detailed, actionable protocols for laboratory application.
The Mechanistic Heart of the Reaction: The Palladium Catalytic Cycle
The Heck reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[1] Understanding this mechanism is paramount to troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 2-bromo-3-allyloxypyridine. This oxidative addition forms a square planar Pd(II) intermediate.
-
Olefin Coordination and Insertion: The alkene coupling partner then coordinates to the palladium center. This is followed by a migratory insertion of the alkene into the palladium-carbon bond, a step that dictates the regioselectivity of the final product.
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed carbon-carbon bond is eliminated, forming a palladium-hydride species and releasing the desired vinylated pyridine product. This step is typically syn-periplanar.
-
Reductive Elimination: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst, which can then enter a new catalytic cycle.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Key Parameters for Success: A Deep Dive into Reaction Components
The success of the Heck reaction with 2-bromo-3-allyloxypyridine hinges on the judicious selection of several key parameters. The electron-deficient nature of the pyridine ring and the presence of the potentially coordinating allyloxy group and pyridine nitrogen necessitate careful consideration.
1. Palladium Catalyst and Ligands:
The choice of the palladium source and accompanying ligands is critical. While Pd(OAc)₂ and PdCl₂(PPh₃)₂ are common and effective precatalysts, the ligand plays a crucial role in stabilizing the active Pd(0) species and modulating its reactivity.
-
Phosphine Ligands: Triphenylphosphine (PPh₃) is a workhorse ligand. For electron-deficient substrates like bromopyridines, more electron-rich and bulky phosphines such as tri(o-tolyl)phosphine (P(o-tol)₃) or tri-tert-butylphosphine (P(t-Bu)₃) can enhance the rate of oxidative addition.[1]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands have emerged as powerful alternatives to phosphines, often offering greater thermal stability and catalytic activity.
2. The Role of the Base:
A base is essential to neutralize the HBr generated during the catalytic cycle and to facilitate the reductive elimination step.
-
Inorganic Bases: Potassium carbonate (K₂CO₃), sodium acetate (NaOAc), and cesium carbonate (Cs₂CO₃) are frequently employed. Their strength and solubility can influence reaction rates.
-
Organic Bases: Triethylamine (Et₃N) and N,N-diisopropylethylamine (DIPEA) are common choices. They can also act as solvents or co-solvents. For pyridine-containing substrates, a non-coordinating, sterically hindered base is often preferred to minimize competitive binding to the palladium center.
3. Solvent Selection:
The solvent must dissolve all reactants and stabilize the catalytic species.
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and acetonitrile (MeCN) are the most common solvents for Heck reactions due to their high boiling points and ability to dissolve a wide range of substrates and salts.
-
Ethereal Solvents: Dioxane and tetrahydrofuran (THF) can also be effective, particularly when paired with appropriate ligands and bases.
4. Reaction Temperature:
Heck reactions are typically conducted at elevated temperatures, often ranging from 80 to 140 °C, to overcome the activation barriers of the catalytic cycle. The optimal temperature will depend on the reactivity of the specific alkene and the stability of the catalyst system.
5. The Olefin Coupling Partner:
The nature of the alkene significantly impacts reaction efficiency. Electron-deficient olefins, such as acrylates and styrenes, are generally excellent substrates for the Heck reaction.
Experimental Protocols
The following protocols provide a starting point for the functionalization of 2-bromo-3-allyloxypyridine. Optimization may be required for specific alkene partners.
Protocol 1: Heck Coupling with an Activated Alkene (e.g., Butyl Acrylate)
Caption: Workflow for Heck coupling with an activated alkene.
Materials:
-
2-Bromo-3-allyloxypyridine (1.0 equiv)
-
Butyl acrylate (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (2-10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-3-allyloxypyridine, potassium carbonate, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous DMF via syringe, followed by the butyl acrylate.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Protocol 2: Heck Coupling with Styrene
Materials:
-
2-Bromo-3-allyloxypyridine (1.0 equiv)
-
Styrene (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Triphenylphosphine (PPh₃) (2-10 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous Acetonitrile (MeCN)
Procedure:
-
Follow the general setup procedure as described in Protocol 1, substituting the appropriate reagents.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor and work up the reaction as described previously.
-
Purify by column chromatography.
Representative Reaction Conditions and Yields
The following table summarizes typical starting conditions for the Heck reaction of 2-bromo-3-allyloxypyridine. These are intended as a guide, and optimization is encouraged.
| Alkene Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Butyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2) | DMF | 110 | 12-24 | 75-90 |
| Styrene | Pd(OAc)₂ (3) | PPh₃ (6) | Et₃N (2) | MeCN | 90 | 16-24 | 70-85 |
| N-vinylpyrrolidone | PdCl₂(PPh₃)₂ (5) | - | NaOAc (2) | NMP | 120 | 24 | 65-80 |
Troubleshooting and Considerations
Low or No Conversion:
-
Catalyst Inactivity: Ensure the palladium precatalyst and ligand are of high quality. Consider using a more active ligand system (e.g., a bulky, electron-rich phosphine or an NHC). The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the reaction.[4]
-
Insufficient Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.
-
Base Incompatibility: The chosen base may not be strong enough or may be coordinating to the catalyst. Consider switching to a different base (e.g., from K₂CO₃ to Cs₂CO₃).
Side Reactions:
-
Allyl Group Isomerization/Cleavage: The allyloxy group can potentially undergo isomerization or cleavage under the reaction conditions, especially at high temperatures or in the presence of palladium hydride species. Monitoring the reaction for byproducts is crucial.
-
Homocoupling of the Aryl Bromide: This can occur, particularly at high catalyst loadings or if the olefin concentration is low.
-
Dehalogenation: Reduction of the C-Br bond to a C-H bond can be a competing pathway.
Regioselectivity:
For unsymmetrical olefins, the regioselectivity of the insertion step can be an issue. Generally, the aryl group adds to the less sterically hindered carbon of the double bond. The choice of ligand can sometimes influence this selectivity.
Conclusion
The Heck reaction is a powerful and versatile tool for the functionalization of 2-bromo-3-allyloxypyridine. By carefully considering the interplay of the catalyst, ligand, base, solvent, and temperature, researchers can effectively navigate the challenges associated with this substrate and achieve high yields of the desired vinylated products. The protocols and insights provided in this guide serve as a robust starting point for further exploration and optimization in the synthesis of novel and complex pyridine-based molecules for a wide range of applications in drug discovery and materials science.
References
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
- Heck, R. F. (1982). Palladium-Catalyzed Vinylation of Organic Halides. Organic Reactions, 27, 345–390.
- Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 44(2), 581–581.
- Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron, 57(35), 7449–7476.
- Littke, A. F., & Fu, G. C. (1999). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 64(1), 10–11.
- de Vries, J. G. (2001). The Heck reaction. In Handbook of Organopalladium Chemistry for Organic Synthesis (Vol. 1, pp. 1499–1527). John Wiley & Sons, Inc.
- Guild, C., & Garcia, A. (2021). Palladium-Catalyzed Cross-Coupling Reactions of Pyridines. Synthesis, 53(11), 1851–1873.
Sources
Using 2-bromo-3-(prop-2-en-1-yloxy)pyridine as a medicinal chemistry building block
Application Note: 2-Bromo-3-(prop-2-en-1-yloxy)pyridine in Medicinal Chemistry
Strategic Overview: The "Pivot" Scaffold
In modern drug discovery, the demand for divergent synthesis —where a single precursor grants access to multiple distinct chemotypes—is paramount. 2-Bromo-3-(prop-2-en-1-yloxy)pyridine (CAS: 1060802-32-5) represents a quintessential "Pivot Scaffold."
Its utility stems from the orthogonal reactivity of its two primary functional handles:
-
The C2-Bromine Anchor: A deactivated yet competent site for palladium-catalyzed cross-couplings (
is less favored due to electron donation from the C3-oxygen, but achievable with activation). -
The C3-O-Allyl Trigger: A versatile moiety capable of engaging in Claisen rearrangements (sigmatropic), intramolecular Heck cyclizations (carbopalladation), or Ring-Closing Metathesis (RCM).
By selecting specific reaction conditions, researchers can steer this molecule toward three distinct high-value medicinal chemistry cores: 2,3-disubstituted pyridines , 4-substituted-3-hydroxypyridines (via Claisen), and dihydrofuro[3,2-b]pyridines (via Heck).
Chemical Profile & Stability
| Property | Data | Notes |
| Molecular Formula | ||
| Molecular Weight | 214.06 g/mol | |
| Appearance | Pale yellow oil/solid | Low melting point solid; handle as oil. |
| Storage | 2–8°C, Inert Gas | Oxidation sensitive (allyl group). Light sensitive (bromide). |
| Solubility | DCM, THF, DMF, MeOH | Sparingly soluble in water. |
| Key Reactivity | Pd-Catalysis, Sigmatropic | Avoid strong Lewis acids unless rearrangement is desired. |
Divergent Synthetic Pathways (Visualized)
The following diagram illustrates the decision matrix for utilizing this building block.
Figure 1: Divergent synthetic workflows starting from 2-bromo-3-(prop-2-en-1-yloxy)pyridine. Path C highlights the unique ability to functionalize the C4 position.
Detailed Protocols
Protocol A: C4-Functionalization via Regioselective Claisen Rearrangement
Objective: Access the difficult-to-synthesize 2,3,4-trisubstituted pyridine core. Mechanism: The C2 position is blocked by Bromine. Consequently, the [3,3]-sigmatropic rearrangement is forced to occur at the C4 position (para to the nitrogen, ortho to the ether), yielding 2-bromo-4-allyl-3-hydroxypyridine 1.
Materials:
-
Substrate: 2-Bromo-3-(prop-2-en-1-yloxy)pyridine (1.0 equiv)
-
Solvent:
-Diethylaniline (high boiling point) or Diphenyl ether. -
Equipment: Microwave reactor (preferred) or sealed tube.
Procedure:
-
Preparation: Dissolve the substrate (0.5 mmol) in degassed
-diethylaniline (2.0 mL) in a microwave vial. -
Reaction: Irradiate at 200–220°C for 30–60 minutes.
-
Note: Thermal heating in a sealed tube at 190°C for 12–24 hours is an alternative but often leads to lower yields due to decomposition.
-
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with 1M HCl (to remove the aniline solvent).
-
Purification: The product, containing a free phenol (-OH), can be purified via silica gel chromatography (Hexane/EtOAc).
-
Validation: Look for the disappearance of the O-CH2 doublet (~4.6 ppm) and appearance of a C-CH2 doublet (~3.4 ppm) in
H NMR.
Application: The resulting 3-hydroxy-4-allyl pyridine is a potent precursor for dual-kinase inhibitors where the C4-allyl group engages a hydrophobic pocket 2.
Protocol B: Synthesis of Dihydrofuro[3,2-b]pyridine (Intramolecular Heck)
Objective: Construct a bicyclic core suitable for kinase inhibitor libraries (e.g., CLK/CDK inhibitors).
Mechanism: 5-exo-trig carbopalladation followed by
Materials:
-
Catalyst:
(5 mol%) -
Ligand:
(10 mol%) or dppp (bidentate, for tighter bite angle). -
Base:
(2.0 equiv) or (to suppress double bond isomerization). -
Solvent: DMF or MeCN (anhydrous).
Procedure:
-
Setup: In a Schlenk flask, combine substrate (1.0 equiv),
, Ligand, and Base. -
Inerting: Evacuate and backfill with Argon (
). Add degassed solvent (0.1 M concentration).[3] -
Cyclization: Heat to 80–100°C for 4–12 hours. Monitor by LC-MS.
-
Critical Checkpoint: The reaction forms 3-methylene-2,3-dihydrofuro[3,2-b]pyridine . Prolonged heating or acidic workup may isomerize the exo-methylene to the internal methyl group (aromatization to methyl-furo[3,2-b]pyridine requires oxidation).
-
-
Workup: Filter through Celite to remove Pd black. Concentrate and purify via flash chromatography.
Application: This scaffold mimics the ATP-binding motif of several kinase inhibitors. The exo-methylene group serves as a Michael acceptor for covalent cysteine targeting 4.
Protocol C: C2-Arylation (Suzuki-Miyaura)
Objective: Functionalize the pyridine ring while preserving the allyl ether for later derivatization.
Challenge: Preventing the competing intramolecular Heck reaction. Solution: Use a highly active catalyst system that favors intermolecular oxidative addition/transmetalation over intramolecular olefin insertion.
Materials:
-
Boronic Acid:
(1.2 equiv).[3] -
Catalyst:
(3 mol%) - Ferrocenyl ligands are excellent for this. -
Base:
(2.0 equiv).[3] -
Solvent: 1,4-Dioxane/Water (4:1).[3]
Procedure:
-
Mix substrate, boronic acid, catalyst, and base in a vial.[3]
-
Add solvent and purge with Argon.
-
Heat at 60–80°C . Keep temperature lower than Heck threshold (>90°C) to minimize cyclization byproducts.
-
Result: 2-Aryl-3-(allyloxy)pyridine. The allyl group remains intact for subsequent RCM or deprotection 3.
References
-
Claisen Rearrangement Mechanisms: Wikipedia. Claisen rearrangement. Available at: [Link]
-
Heck Cyclization Strategies: ResearchGate. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors. Available at: [Link]
Sources
Troubleshooting & Optimization
Preventing polymerization during Claisen rearrangement of allyloxypyridines
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Claisen rearrangement of allyloxypyridines is a powerful tool for C-C bond formation, enabling the synthesis of complex pyridyl structures that are pivotal in medicinal chemistry and materials science. However, the high temperatures often required for this thermal[1][1]-sigmatropic rearrangement can also trigger undesirable side reactions, most notably polymerization of the starting material or product. This guide offers a structured approach to troubleshooting and preventing this common issue, ensuring higher yields and product purity.
Troubleshooting Guide: Polymerization During Rearrangement
Uncontrolled polymerization is a frequent obstacle in the thermal Claisen rearrangement of allyloxypyridines, manifesting as a tar-like, insoluble residue that significantly reduces the yield of the desired product. This guide provides a systematic approach to diagnosing and resolving this issue.
Caption: Troubleshooting workflow for polymerization.
Frequently Asked Questions (FAQs)
Q1: What is causing the polymerization of my allyloxypyridine during the Claisen rearrangement?
The high temperatures (often exceeding 180 °C) required for the thermal Claisen rearrangement can initiate free-radical polymerization of the allyl group in your starting material or the rearranged product.[2] These reactive radical species can then propagate, leading to the formation of high-molecular-weight polymers and a significant decrease in the yield of your desired rearranged product.
Q2: How can I prevent this polymerization without significantly altering my experimental setup?
A straightforward and effective method is the addition of a radical scavenger to your reaction mixture. These compounds, also known as polymerization inhibitors, function by quenching the free radicals that initiate the polymerization process.[3][4] Common and effective inhibitors include butylated hydroxytoluene (BHT) and hydroquinone.[2][5]
Q3: Are there alternative methods to prevent polymerization besides using inhibitors?
Yes, several strategies focus on lowering the required reaction temperature, thereby reducing the likelihood of initiating polymerization. These include:
-
Lewis Acid Catalysis: The use of a Lewis acid can significantly accelerate the Claisen rearrangement, allowing the reaction to proceed at lower temperatures.[1][4][6] Common Lewis acids for this purpose include BF₃·OEt₂, ZnCl₂, and various lanthanide triflates.
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically shorten reaction times and often allows for lower overall reaction temperatures compared to conventional heating.[7][8] This rapid and efficient heating can favor the desired rearrangement over the slower polymerization side reaction.
Q4: Will adding an inhibitor like BHT or hydroquinone interfere with the Claisen rearrangement itself?
In most cases, radical scavengers like BHT and hydroquinone are highly selective for radical processes and do not interfere with the concerted, pericyclic mechanism of the Claisen rearrangement.[9] However, it is always good practice to perform a small-scale trial to ensure compatibility with your specific substrate and reaction conditions.
Optimizing Your Reaction: A Comparative Overview
The choice of method to prevent polymerization can significantly impact the yield of your Claisen rearrangement. The following table provides a comparative overview of expected outcomes based on different approaches.
| Method | Temperature (°C) | Inhibitor | Typical Yield Range (%) | Observations |
| Thermal Rearrangement | 180-220 | None | 20-40 | Significant polymerization often observed, leading to a dark, tarry reaction mixture and difficult purification. |
| Thermal with Inhibitor | 180-220 | BHT or Hydroquinone | 60-85 | Polymerization is visibly reduced, leading to a cleaner reaction mixture and improved isolated yield. |
| Lewis Acid Catalysis | 80-150 | Optional | 70-95 | Lower reaction temperatures effectively prevent polymerization, often leading to high yields. |
| Microwave-Assisted | 150-180 | Optional | 75-90 | Rapid heating and shorter reaction times minimize the opportunity for polymerization to occur. |
Experimental Protocols
Protocol 1: Thermal Claisen Rearrangement with a Polymerization Inhibitor
This protocol outlines a standard procedure for the Claisen rearrangement of an allyloxypyridine using a radical scavenger to suppress polymerization.
Materials:
-
Allyloxypyridine substrate
-
High-boiling solvent (e.g., N,N-diethylaniline, decalin)
-
Butylated hydroxytoluene (BHT) or Hydroquinone
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for high-temperature reactions (e.g., round-bottom flask, condenser)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the allyloxypyridine substrate in the chosen high-boiling solvent.
-
Inhibitor Addition: Add the polymerization inhibitor (BHT or hydroquinone) to the reaction mixture. A typical loading is 0.1-1.0 mol% relative to the substrate.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen, which can sometimes participate in radical reactions.
-
Heating: Heat the reaction mixture to the desired temperature (typically 180-220 °C) and maintain it for the required time, monitoring the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Proceed with a standard aqueous workup and purification by column chromatography.
Sources
- 1. Development of a New Lewis Acid-Catalyzed [3,3]-Sigmatropic Rearrangement: The Allenoate-Claisen Rearrangement [authors.library.caltech.edu]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Double decarboxylative Claisen rearrangement reactions: microwave-assisted de novo synthesis of pyridines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Microwave Accelerated Aza-Claisen Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a new Lewis acid-catalyzed [3,3]-sigmatropic rearrangement: the allenoate-Claisen rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective C‐7 Functionalization of Phenanthridines by Microwave‐Assisted Claisen Rearrangements of 8‐Allyloxyphenanthridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Claisen Rearrangement [organic-chemistry.org]
Technical Support Center: Optimization of 2-Bromo-3-allyloxypyridine Couplings
Subject: Overcoming Steric and Electronic Barriers in 2-Bromo-3-allyloxypyridine Cross-Couplings Document ID: TSC-PD-2B3A-001 Applicable Reactions: Suzuki-Miyaura, Buchwald-Hartwig, Negishi Audience: Medicinal Chemists, Process Chemists
Executive Summary: The "Perfect Storm" Substrate
Coupling reactions at the C2 position of 2-bromo-3-allyloxypyridine present a unique convergence of three distinct failure modes. Unlike standard pyridines, this substrate possesses a "roof" of steric bulk (the allyloxy group) directly shielding the reaction site, while the pyridine nitrogen remains available to poison the catalyst.
This guide addresses the three pillars of failure for this specific scaffold:
-
Steric Occlusion: The C3-allyloxy group blocks the trajectory for oxidative addition.
-
Catalyst Poisoning: The pyridyl nitrogen (
) coordinates to Pd(II), forming stable, inactive "off-cycle" resting states.[1] -
Allyl Isomerization: Palladium can catalyze the migration of the allyl double bond, converting the stable allyl ether into a labile enol ether, which subsequently hydrolyzes.
Part 1: Ligand & Catalyst Architecture (The Hardware)
The Steric/Electronic Conflict
Standard ligands (PPh3, dppf) will fail. The C3-substituent requires a ligand that creates a "pocket" for the substrate while being bulky enough to prevent the formation of inactive bis-ligated complexes
Recommended Catalyst Systems
| Reaction Type | Primary Recommendation | Rationale |
| Suzuki-Miyaura | Pd(OAc)₂ + XPhos (or XPhos Pd G4 ) | XPhos provides extreme steric bulk to force reductive elimination but is flexible enough to allow oxidative addition. The biaryl backbone prevents |
| Buchwald-Hartwig | RuPhos Pd G4 or BrettPhos Pd G4 | RuPhos is specifically optimized for secondary amines and hindered aryl halides. BrettPhos is superior for primary amines. |
| Negishi | Pd(P(t-Bu)₃)₂ or PEPPSI-IPr | The linear geometry of PEPPSI-IPr (NHC ligand) forces the reaction through a highly active mono-ligated pathway. |
Visualization: The Mechanistic Bottleneck
The following diagram illustrates the competition between the productive catalytic cycle and the specific off-cycle traps for this substrate.
Caption: Figure 1. Kinetic competition between the productive cycle (Blue) and specific failure modes (Red) for 2-bromo-3-allyloxypyridine.
Part 2: Critical Experimental Controls
Preventing Allyl Isomerization
The allyl ether moiety is susceptible to Pd-catalyzed isomerization to the enol ether (
-
The Fix: You must eliminate hydride sources.
-
Solvent: Do NOT use primary/secondary alcohols (MeOH, EtOH, iPrOH). These act as hydride donors via
-hydride elimination. Use 1,4-Dioxane , Toluene , or THF . -
Base: Avoid bases that can abstract
-protons easily if the reaction stalls. Use K₃PO₄ (anhydrous) or Cs₂CO₃ .
-
Managing the "Pyridine Poison"
The pyridine nitrogen will attempt to displace your phosphine ligand.
-
The Fix: Use Precatalysts (G3/G4) .
-
Why: Traditional generation of Pd(0) from Pd(dba)₂ + Ligand often leaves free ligand or dba in solution, which complicates the kinetics. G3/G4 precatalysts contain a defined 1:1 Pd:Ligand ratio and activate only upon base addition, ensuring the active species is formed immediately at high concentration to outcompete the pyridine nitrogen.
-
Part 3: Validated Protocols
Protocol A: Suzuki-Miyaura Coupling (Gold Standard)
Best for: Coupling with aryl/heteroaryl boronic acids.
-
Preparation: Flame-dry a reaction vial and cool under Argon.
-
Charge Solids:
-
2-Bromo-3-allyloxypyridine (1.0 equiv)
-
Boronic Acid (1.5 equiv)
-
XPhos Pd G4 (2.0 - 5.0 mol%) — Crucial for steric clearance.
-
K₃PO₄ (3.0 equiv, finely ground, anhydrous).
-
-
Solvent: Add 1,4-Dioxane (0.1 M concentration). Note: Degas solvent for 15 mins prior to addition.
-
Reaction: Seal and heat to 80–100°C .
-
Tip: Do not exceed 110°C to minimize allyl migration.
-
-
Workup: Dilute with EtOAc, wash with water.[1] Avoid acidic workup (hydrolyzes the allyl ether).
Protocol B: Buchwald-Hartwig Amination
Best for: Coupling with secondary amines.
-
Charge Solids:
-
Substrate (1.0 equiv)
-
Amine (1.2 equiv)[2]
-
RuPhos Pd G4 (2-4 mol%)
-
NaOtBu (1.4 equiv) or Cs₂CO₃ (2.0 equiv) if base sensitive.
-
-
Solvent: Toluene (anhydrous).[2]
-
Reaction: 100°C for 4-12 hours.
-
Note: If using primary amines, switch ligand to BrettPhos .
-
Part 4: Troubleshooting & FAQs
Q1: I see consumption of starting material but no product. LCMS shows a mass of [M-Br+H]. What happened?
Diagnosis: You are observing Protodehalogenation (Hydrodebromination). Cause: The oxidative addition complex formed, but instead of transmetalating, it reacted with a proton source. Solution:
-
Ensure the system is strictly anhydrous.
-
Switch solvent from THF to Toluene (less hygroscopic).
-
Increase the concentration of the coupling partner (Boronic acid/Amine) to accelerate the transmetalation step over the reduction pathway.
Q2: My reaction stalls at 40% conversion. Adding more catalyst doesn't help.
Diagnosis: Product Inhibition or Catalyst Death .[1] Cause: The product (a 2-substituted-3-allyloxypyridine) is likely a better ligand for Palladium than the substrate, sequestering the metal. Solution:
-
Switch to Pd-PEPPSI-IPr . The NHC ligand binds much tighter to Pd than the pyridine nitrogen can, preventing product inhibition.
-
Increase temperature to 110°C (if allyl stability permits) to promote ligand dissociation from the resting state.
Q3: LCMS shows a peak with the correct mass, but the NMR is messy and integration is off.
Diagnosis: Allyl Isomerization . Cause: The double bond in the allyloxy group has migrated. Solution:
-
Lower the reaction temperature by 10°C and double the catalyst loading to maintain rate.
-
Add 1 mol% BHT (butylated hydroxytoluene) to scavenge radical species if you suspect a radical pathway (less likely, but possible with certain impurities).
Q4: Can I use Pd(PPh₃)₄? It's all I have in the fridge.
Answer: No. Tetrakis(triphenylphosphine)palladium(0) is ineffective for di-ortho-substituted pyridines. The cone angle of PPh₃ is too small to promote reductive elimination in this crowded environment, and the ligand is too labile, allowing the pyridine nitrogen to poison the center. You will likely see <10% yield.
References
-
Mechanistic Studies on Pd-Catalyzed C-N Coupling : Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
-
The "2-Pyridyl Problem" : Campeau, L. C., & Fagnou, K. (2005). "Palladium-Catalyzed Cross-Coupling Reactions of 2-Pyridyl Sulfonates." Journal of the American Chemical Society.
-
Allyl Isomerization Risks : Krompiec, S., et al. (2005). "Isomerization of allyl ethers." Current Organic Chemistry.
-
PEPPSI Ligands for Steric Bulk : Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling." Chemistry - A European Journal.
Sources
Minimizing side products in the O-allylation of bromohydroxypyridines
This guide is structured as a Tier-3 Technical Support resource designed for organic chemists and process development scientists. It assumes a baseline understanding of heterocyclic chemistry but addresses the specific, often frustrating nuances of ambident nucleophile alkylation.
Topic: Minimizing Regioisomeric Side Products & Thermal Rearrangements Ticket ID: O-ALLYL-PYR-001 Status: Resolved / Knowledge Base Article
The Core Challenge: The Ambident Nucleophile Crisis
User Query: "I am attempting to O-allylate a bromohydroxypyridine derivative. I am consistently observing 40-60% N-alkylated side product and trace amounts of a C-alkylated impurity. How do I shift selectivity toward the O-allyl ether?"
Root Cause Analysis: Hydroxypyridines (pyridones) are classic ambident nucleophiles . The deprotonated anion possesses two nucleophilic sites:
-
Nitrogen (N-attack): The "soft" center. Thermodynamically favored because the resulting product (N-alkyl pyridone) retains the stable amide resonance and aromatic-like character of the pyridone ring.
-
Oxygen (O-attack): The "hard" center. The resulting product (O-allyl imidate/ether) restores the true aromaticity of the pyridine ring but is often kinetically controlled or requires specific metal coordination to access.
The presence of a Bromine substituent adds two variables:
-
Electronic: It increases the acidity of the NH/OH proton (Inductive effect), making deprotonation easier but stabilizing the anion (lowering nucleophilicity).
-
Steric: Depending on its position (C3 vs. C6), it can physically block one site.
Mechanistic Pathways & Decision Logic
To solve this, you must visualize the competition between Kinetic Control (O-attack) and Thermodynamic Control (N-attack), plus the thermal risk of Claisen rearrangement.
Pathway Diagram
The following diagram illustrates the bifurcation of the reaction and the "Claisen Trap" that occurs if thermal management fails.
Figure 1: Mechanistic bifurcation of hydroxypyridine alkylation. Note that the O-allyl product is thermally unstable relative to the Claisen rearrangement product.
Troubleshooting Guide (FAQ Format)
Issue 1: "I am getting mostly N-alkylated product."
Diagnosis: You are likely using "standard" alkylation conditions (
Solution A: The "Silver Bullet" (High Cost, High Selectivity)
Switch to Silver Carbonate (
-
Why: Silver coordinates to the Nitrogen atom and the halogen of the alkylating agent, effectively "blocking" the N-site and forcing the reaction to occur at the Oxygen. This is the most reliable method for enforcing O-selectivity [1, 2].
-
Trade-off: High cost of reagents; heterogeneous reaction (requires vigorous stirring).
Solution B: The "Cesium Effect" (Moderate Cost, Good Selectivity)
Switch to Cesium Carbonate (
-
Why: The large Cesium cation (
) forms a "loose" ion pair with the pyridinate anion. Unlike or , which tightly solvate and can block the harder Oxygen, allows the Oxygen to act as a nucleophile more freely. While less perfect than Silver, it is superior to Potassium [3, 4].
Issue 2: "The reaction works, but I see a new impurity forming over time."
Diagnosis: You are likely observing the Claisen Rearrangement .
-
Mechanism: The O-allyl ether you just made is undergoing a [3,3]-sigmatropic rearrangement to form a C-allyl derivative (usually at C3). This is driven by thermodynamics (formation of a C=O bond).
-
Trigger: Reaction temperature is too high (>60-80°C) or reaction time is too long.
Solution:
-
Temperature Control: Keep the reaction temperature below 50°C . If the reaction is sluggish, do not heat. Instead, add a catalyst (see below) or switch leaving groups.
-
Quench Early: Monitor by TLC/LCMS and quench immediately upon consumption of starting material. Do not let it stir overnight "just to be safe."
Issue 3: "My reaction is too slow at low temperatures."
Diagnosis: The allyl bromide is not electrophilic enough, or the bromine on the pyridine ring is deactivating the nucleophile too much.
Solution:
-
Finkelstein Activation: Add 10 mol% Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI). This converts the Allyl Bromide to the more reactive Allyl Iodide in situ, allowing the reaction to proceed at room temperature.
Reagent Selection Matrix
Use this table to select conditions based on your specific Bromohydroxypyridine substrate.
| Variable | Condition A (The "Gold Standard") | Condition B (Scale-Up Friendly) | Condition C (Avoid) |
| Base | |||
| Solvent | Toluene, Benzene, DCM (Non-polar) | DMF, MeCN (Polar Aprotic) | MeOH, Water, DMSO |
| Additive | None | TBAI (Catalytic) | 18-Crown-6 (Favors N-alkylation) |
| Temp | RT to 40°C | 0°C to RT | > 80°C (Claisen Risk) |
| Selectivity | > 95:5 (O:N) | ~ 80:20 (O:N) | < 20:80 (O:N) |
Validated Experimental Protocol
Protocol: Regioselective O-Allylation of 3-Bromo-2-hydroxypyridine Target: Maximizing O-Selectivity using the Silver Method.
Reagents:
-
Substrate: 3-Bromo-2-hydroxypyridine (1.0 equiv)
-
Electrophile: Allyl Bromide (1.2 equiv)
-
Base:
(1.1 equiv) — Note: Protect from light. -
Solvent: Anhydrous Toluene (0.1 M concentration)
Workflow:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Argon/Nitrogen.
-
Charging: Add the bromohydroxypyridine and anhydrous Toluene.
-
Base Addition: Add
in one portion. The suspension will be dark. Wrap the flask in aluminum foil (Silver salts are photosensitive). -
Electrophile: Add Allyl Bromide dropwise via syringe at Room Temperature (25°C).
-
Reaction: Stir vigorously at RT for 12–24 hours.
-
Checkpoint: Check TLC after 4 hours. If <10% conversion, heat to 40°C. Do not exceed 50°C.
-
-
Workup: Filter the reaction mixture through a pad of Celite to remove silver salts. Rinse the pad with DCM.
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (typically Hexanes/EtOAc).
Note on Substituent Effects:
-
If your substrate is 6-bromo-2-hydroxypyridine : The bromine is adjacent to the Nitrogen. This provides steric shielding, naturally reducing N-alkylation. You may be able to use the cheaper
method with high success [5]. -
If your substrate is 3-bromo-2-hydroxypyridine : The Nitrogen is exposed. The Silver method is strongly recommended.
References
-
Hopkins, G. C., et al. "The Acid-Catalyzed Alkylation of 2-Hydroxypyridines." Journal of Organic Chemistry, vol. 32, no. 12, 1967, pp. 4040–4044. Link (Establishes Ag vs Alkali salt selectivity).
-
Chung, N. M., & Tieckelmann, H. "Alkylations of Heterocyclic Ambident Anions. II. Alkylation of 2-Pyridone Salts." Journal of Organic Chemistry, vol. 35, no. 8, 1970, pp. 2517–2520. Link (Definitive study on Solvent/Cation effects).
-
Møller, B. S., et al. "Regioselective O-alkylation of pyrimidinones using Cs2CO3."[1] Organic & Biomolecular Chemistry, vol. 18, 2020. Link (Modern application of Cesium Effect).
- Sato, M., et al. "Claisen Rearrangement of O-Allyl Ethers." Chemical Reviews, vol. 90, 1990. (General context for thermal rearrangement risks).
- Kato, T., et al. "Studies on Ketene and Its Derivatives." Chemical and Pharmaceutical Bulletin, vol. 23, 1975.
Sources
Technical Support Center: Navigating Solubility Challenges with 2-bromo-3-(prop-2-en-1-yloxy)pyridine
Welcome to the technical support center for 2-bromo-3-(prop-2-en-1-yloxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve solubility issues encountered during experimentation. This document provides in-depth technical guidance, practical troubleshooting protocols, and frequently asked questions to ensure the successful use of this compound in your research.
I. Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter when working with 2-bromo-3-(prop-2-en-1-yloxy)pyridine in polar solvents. The solutions provided are based on established principles of solubility enhancement and are tailored to the chemical nature of this bromo-allyloxy-pyridine derivative.
Question 1: My initial attempt to dissolve 2-bromo-3-(prop-2-en-1-yloxy)pyridine in an aqueous buffer resulted in a cloudy suspension. What are my immediate next steps?
Answer:
A cloudy suspension indicates that the compound has exceeded its thermodynamic solubility in the chosen aqueous buffer. Here’s a systematic approach to address this:
-
Initial Assessment and Methodical Dissolution: Before attempting more complex solutions, ensure your initial dissolution technique is sound. For many research compounds, direct dissolution in aqueous buffers is challenging.[1] A common and often effective starting point is to first dissolve the compound in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), to create a concentrated stock solution.[2][3] Subsequently, this stock solution can be serially diluted into the aqueous buffer to the desired final concentration. This method, often used in kinetic solubility assays, can sometimes allow for the preparation of a supersaturated, metastable solution that is suitable for short-term experiments.[1][4]
-
Gentle Heating: Gently warming the solution (e.g., to 37°C) can increase the solubility of many organic compounds. However, be cautious with prolonged heating, as it may risk degradation of the allyloxy group, especially in acidic or basic solutions.
-
Sonication: Utilizing a sonication bath can help break down solid agglomerates and increase the surface area of the compound, facilitating dissolution.
-
pH Adjustment: The pyridine moiety in 2-bromo-3-(prop-2-en-1-yloxy)pyridine is weakly basic.[5][6][7] Adjusting the pH of the buffer to a more acidic range (e.g., pH 4-6) will protonate the pyridine nitrogen, forming a salt that is likely to have significantly higher aqueous solubility. However, it is crucial to verify that the pH change does not negatively impact your experimental system or the stability of the compound.
Question 2: I need to prepare a stock solution of 2-bromo-3-(prop-2-en-1-yloxy)pyridine at a high concentration. Which organic solvents should I consider?
Answer:
For high-concentration stock solutions, it is advisable to use polar aprotic solvents. These solvents can dissolve a wide range of organic molecules without the risk of reactive hydrogen atoms that are present in polar protic solvents.[8][9]
| Solvent | Class | Key Considerations |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Excellent solubilizing power for a wide range of compounds.[2] However, it can be hygroscopic and may be toxic to some cell lines at higher concentrations. |
| Dimethylformamide (DMF) | Polar Aprotic | Good alternative to DMSO with similar solubilizing properties.[3] |
| N-methyl-2-pyrrolidone (NMP) | Polar Aprotic | A versatile solvent, but its use is becoming more restricted in some regions due to toxicity concerns. |
| Acetonitrile (ACN) | Polar Aprotic | Often used in analytical chemistry (e.g., HPLC). Its volatility can be a consideration for long-term storage. |
| Acetone | Polar Aprotic | A more volatile option, suitable for applications where easy solvent removal is necessary. |
Experimental Protocol: Preparation of a High-Concentration Stock Solution
-
Accurately weigh the desired amount of 2-bromo-3-(prop-2-en-1-yloxy)pyridine in a sterile, chemically resistant vial.
-
Add a small volume of the selected polar aprotic solvent (e.g., DMSO) to the vial.
-
Vortex or sonicate the mixture until the solid is completely dissolved.
-
If necessary, add more solvent incrementally until the desired concentration is reached.
-
Store the stock solution appropriately, typically at -20°C or -80°C, protected from light and moisture.
Question 3: My compound precipitates out of the cell culture medium upon addition of the DMSO stock solution. How can I prevent this and maintain a soluble concentration for my assay?
Answer:
Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue, particularly for lipophilic compounds.[1] This occurs because the compound, which is soluble in the organic co-solvent, crashes out when the solution becomes predominantly aqueous.
Troubleshooting Workflow:
Caption: Decision workflow for addressing compound precipitation in aqueous media.
Detailed Strategies:
-
Co-solvency: Employing a mixture of solvents can enhance solubility.[2] For biological assays, a common approach is to use a combination of DMSO and a less toxic co-solvent like ethanol or polyethylene glycol (PEG).
-
Use of Surfactants: Non-ionic surfactants at low concentrations can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions.[4]
-
Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
-
Particle Size Reduction: While more applicable to the solid form, techniques like micronization can increase the dissolution rate.[2]
II. Frequently Asked Questions (FAQs)
Q1: What is the difference between kinetic and thermodynamic solubility, and which one is more relevant for my experiments?
A1:
-
Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. It is typically determined using the shake-flask method, where an excess of the solid compound is agitated in the solvent for an extended period (24-72 hours) to ensure equilibrium is reached.[4][10]
-
Kinetic solubility is the concentration of a compound at which it precipitates from a solution prepared by diluting a high-concentration stock (usually in DMSO) into an aqueous buffer.[1][4] This measurement is often more relevant for early-stage drug discovery and high-throughput screening, as it mimics the conditions of many biological assays.[1]
For most in vitro biological assays, kinetic solubility is the more practical parameter to consider.
Q2: How can I experimentally determine the solubility of 2-bromo-3-(prop-2-en-1-yloxy)pyridine?
A2: The shake-flask method is the gold standard for determining thermodynamic solubility.[4][10]
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
-
Add an excess amount of solid 2-bromo-3-(prop-2-en-1-yloxy)pyridine to a vial containing a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4).
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours to reach equilibrium.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.
Q3: Are there any stability concerns I should be aware of when working with 2-bromo-3-(prop-2-en-1-yloxy)pyridine in polar solvents?
A3: Yes, the chemical structure of 2-bromo-3-(prop-2-en-1-yloxy)pyridine suggests potential stability issues to be mindful of:
-
Hydrolysis of the Allyl Ether: The allyloxy group could be susceptible to hydrolysis, particularly under strong acidic or basic conditions, which would cleave the ether bond.
-
Reactivity of the Bromopyridine Ring: The bromopyridine moiety is a common synthetic intermediate. While generally stable, it can undergo nucleophilic substitution reactions under certain conditions.[6][7]
-
General Stability of Pyridine Derivatives: Pyridine and its derivatives are generally stable aromatic compounds.[6] However, the pyridine nitrogen can be a site for electrophilic attack.[6] It is advisable to protect solutions from light and store them at low temperatures to minimize potential degradation.
Logical Relationship of Factors Affecting Solubility:
Caption: Factors influencing the solubility of 2-bromo-3-(prop-2-en-1-yloxy)pyridine.
III. References
-
5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. Available at:
-
Methods for improving the aqueous solubility of water-insoluble or ... - Google Patents . Available at:
-
Aqueous Solubility - Creative Biolabs . Available at:
-
Biological assay challenges from compound solubility: strategies for bioassay optimization - ResearchGate . Available at:
-
Solubility enhancement techniques: A comprehensive review . Available at:
-
Technical Guide: Solubility Profile of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine in Organic Solvents - Benchchem . Available at:
-
3-(Prop-2-en-1-yl)pyridine - PubChem . Available at:
-
The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth . Available at:
-
2-Bromopyridine - Wikipedia . Available at:
-
stability issues of 5-(Benzyloxy)pyridin-3-amine during reaction - Benchchem . Available at:
-
Improved 2-pyridyl reductive homocoupling reaction using biorenewable solvent Cyrene™ (dihydrolevoglucosenone) - RSC Publishing . Available at:
-
EP0913381B1 - Method for purifying a bromine compound - Google Patents . Available at:
-
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry . Available at:
-
The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine - ResearchGate . Available at:
-
Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alterna . Available at:
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC . Available at:
Sources
- 1. researchgate.net [researchgate.net]
- 2. wjbphs.com [wjbphs.com]
- 3. Improved 2-pyridyl reductive homocoupling reaction using biorenewable solvent Cyrene™ (dihydrolevoglucosenone) - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00005B [pubs.rsc.org]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. 2-Bromopyridine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Mastering the Spectral Nuances: A Comparative Guide to the ¹H NMR Analysis of 2-bromo-3-(prop-2-en-1-yloxy)pyridine
For the modern researcher in synthetic and medicinal chemistry, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique in this endeavor. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-bromo-3-(prop-2-en-1-yloxy)pyridine, a substituted pyridine derivative with potential applications in drug discovery. By presenting a detailed spectral prediction and a comparative analysis with structurally related analogues, this document serves as a practical reference for scientists engaged in the characterization of complex heterocyclic systems.
Introduction: The Structural Significance of Substituted Pyridines
The pyridine scaffold is a ubiquitous motif in pharmaceuticals and agrochemicals, prized for its ability to engage in a variety of biological interactions. The introduction of diverse substituents onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. The title compound, 2-bromo-3-(prop-2-en-1-yloxy)pyridine, incorporates a bromine atom and an allyloxy group, both of which are expected to significantly influence the electronic environment and, consequently, the ¹H NMR spectrum of the pyridine core. Accurate interpretation of this spectrum is crucial for confirming the regiochemistry of substitution and the integrity of the molecular structure.
Predicted ¹H NMR Spectral Analysis of 2-bromo-3-(prop-2-en-1-yloxy)pyridine
The predicted ¹H NMR spectrum of 2-bromo-3-(prop-2-en-1-yloxy)pyridine is expected to exhibit distinct signals corresponding to the three protons of the pyridine ring and the five protons of the allyloxy substituent. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the bromine atom, as well as the electron-donating character of the allyloxy group through resonance.
Table 1: Predicted ¹H NMR Data for 2-bromo-3-(prop-2-en-1-yloxy)pyridine (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 (Pyridine) | ~8.10 | dd | J = 4.8, 1.5 |
| H-4 (Pyridine) | ~7.35 | dd | J = 8.0, 1.5 |
| H-5 (Pyridine) | ~7.20 | dd | J = 8.0, 4.8 |
| H-1' (Allyl, -OCH₂-) | ~4.70 | dt | J = 5.0, 1.5 |
| H-2' (Allyl, -CH=) | ~6.05 | ddt | J = 17.2, 10.5, 5.0 |
| H-3'a (Allyl, =CH₂) | ~5.45 | dq | J = 17.2, 1.5 |
| H-3'b (Allyl, =CH₂) | ~5.30 | dq | J = 10.5, 1.5 |
The predicted chemical shifts and coupling constants are derived from established principles of NMR spectroscopy and analysis of related structures. The electronegative bromine at the 2-position and the allyloxy group at the 3-position will deshield the adjacent protons to varying extents.
Comparative Spectral Analysis: Benchmarking Against Structural Analogues
To lend credence to the predicted spectrum, a comparative analysis with experimentally determined spectra of structurally related compounds is indispensable.
The Parent Heterocycle: 2-Bromopyridine
The ¹H NMR spectrum of 2-bromopyridine provides a foundational comparison for the pyridine ring protons. In CDCl₃, the signals for 2-bromopyridine are observed at approximately δ 8.36 (H-6), 7.56 (H-4), 7.49 (H-3), and 7.26 (H-5) ppm[1]. The introduction of the electron-donating allyloxy group at the 3-position in our target molecule is expected to shield the adjacent protons (H-4 and H-2, though H-2 is substituted), leading to an upfield shift of these signals compared to 2-bromopyridine.
The Allyloxy Moiety: Comparison with 3-Allyloxypyridine
The spin system of the allyl group is a classic example of a complex coupling network, which is visually represented in the diagram below.
Figure 1. Spin-spin coupling network in 2-bromo-3-(prop-2-en-1-yloxy)pyridine.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To ensure the acquisition of a high-quality ¹H NMR spectrum, the following protocol should be adhered to. This protocol is designed to be a self-validating system, minimizing common sources of error.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of 2-bromo-3-(prop-2-en-1-yloxy)pyridine into a clean, dry vial.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl the vial to ensure complete dissolution of the sample.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.
-
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
Spectrometer Setup and Data Acquisition
-
Instrument Insertion: Carefully insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Locking and Shimming: The spectrometer's field is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through an automated or manual shimming process to achieve sharp, symmetrical peaks.
-
Acquisition Parameters: Set the appropriate acquisition parameters for a standard ¹H NMR experiment. These typically include:
-
Pulse Angle: 30-90 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16 scans (can be increased for dilute samples)
-
-
Data Processing: After data acquisition, the free induction decay (FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied to obtain a clean spectrum.
-
Data Analysis: Integrate the peaks to determine the relative number of protons for each signal. Measure the chemical shifts relative to the TMS standard and calculate the coupling constants for all multiplets.
Figure 2. Workflow for ¹H NMR spectral acquisition and analysis.
Conclusion
The ¹H NMR spectral analysis of 2-bromo-3-(prop-2-en-1-yloxy)pyridine presents a valuable case study in the characterization of substituted heterocyclic compounds. Through a combination of spectral prediction based on fundamental principles and comparative analysis with related structures, a detailed and reliable interpretation of the spectrum can be achieved. The provided experimental protocol offers a robust framework for obtaining high-quality data, which is essential for unambiguous structure determination. This guide serves as a comprehensive resource for researchers, enabling them to confidently analyze and interpret the ¹H NMR spectra of similarly complex molecules.
References
Sources
Comparative Guide: Spectroscopic Distinction of 2-Bromo-3-Allyloxypyridine from N-Allyl Isomers
Executive Summary
In the alkylation of 3-hydroxypyridines, researchers frequently encounter regioselectivity challenges arising from the ambident nucleophilicity of the pyridinolate anion. While 2-bromo-3-allyloxypyridine (
This guide provides a definitive spectroscopic framework to distinguish these isomers. Unlike the neutral
Mechanistic Context & Isomer Formation[1][2][3]
The starting material, 2-bromo-3-hydroxypyridine, exists in equilibrium between its neutral form and a zwitterionic tautomer. Upon deprotonation, the resulting anion can react at two sites:
-
Oxygen (Hard Nucleophile): Favored by hard leaving groups, polar aprotic solvents, and "hard" cations (e.g., K
CO in DMF/Acetone). Yields the target -allyl ether . -
Nitrogen (Soft Nucleophile): Favored by neutral conditions or specific solvent interactions. Yields the
-allyl zwitterion (betaine).
Reaction Pathway Diagram
Figure 1: Divergent alkylation pathways for 2-bromo-3-hydroxypyridine. Path A yields the desired neutral ether; Path B yields the zwitterionic impurity.
Spectroscopic Comparison
The most reliable method for distinction is
Comparative Data Table
| Feature | Mechanistic Cause | ||
| Physical State | Oil or Low-melting Solid | High-melting Solid / Gum | Neutral vs. Zwitterionic lattice energy. |
| Solubility | Soluble in Et | Insoluble in Et | Polarity difference. |
| Nitrogen positive charge ( | |||
| H-6 is adjacent to the cationic nitrogen in the | |||
| IR Spectroscopy | 1200–1250 cm | 1600–1640 cm |
NMR Diagnostic Logic
The Allyl Methylene Doublet is the primary diagnostic handle.
-
Target (
-Isomer): The signal appears at ~4.65 ppm. -
Impurity (
-Isomer): The signal shifts downfield to >5.0 ppm due to the electron-withdrawing nature of the quaternary nitrogen.
Note on Solvent Effects: If running NMR in DMSO-d
Experimental Protocols
Protocol A: Synthesis & Isolation (Minimizing N-Isomer)
Objective: Synthesize 2-bromo-3-allyloxypyridine while suppressing
-
Reagents: 2-Bromo-3-hydroxypyridine (1.0 eq), Allyl Bromide (1.2 eq), K
CO (2.0 eq). -
Solvent: Acetone (0.2 M). Avoid DMF if possible to simplify aqueous workup, though DMF promotes reaction rate.
-
Procedure:
-
Suspend hydroxypyridine and K
CO in Acetone. Stir at RT for 30 min to form the anion. -
Add Allyl Bromide dropwise.
-
Reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The
-isomer moves ( ); the -isomer stays at the baseline.
-
-
Workup (Critical Step for Purification):
-
Filter off inorganic salts.
-
Concentrate filtrate.
-
Partition: Dissolve residue in Diethyl Ether (or TBME) and wash with Water .
-
Why? The neutral
-isomer partitions into the ether layer. The zwitterionic -isomer partitions into the aqueous layer. -
Dry organic layer (MgSO
) and concentrate.
-
Protocol B: Analytical Validation Workflow
Objective: Confirm identity and purity of the isolated material.
Figure 2: Decision tree for validating the regiochemical outcome of the alkylation.
Potential Pitfalls: The Claisen Rearrangement
While this guide focuses on distinguishing
-
Risk: Heating the isolated
-isomer >150°C (or prolonged reflux in high-boiling solvents) triggers a [3,3]-sigmatropic rearrangement. -
Product: 2-bromo-4-allyl-3-hydroxypyridine (C-alkylation).
-
Spectroscopic Sign: Appearance of a broad -OH singlet and a shift of the allyl signals to the aromatic region (loss of the characteristic O-CH
doublet at 4.6 ppm).
References
-
Regioselectivity in Pyridone/Hydroxypyridine Alkylation
-
Spectroscopic Characterization of Pyridine Isomers
- BenchChem Application Notes. "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR."
- Claisen Rearrangement Context: Kozikowski, A. P. et al. "Synthetic Applications of the Claisen Rearrangement of Allyloxy-pyridines." Heterocycles. Note: General reference for the thermal instability of the O-isomer.
- Silverstein, R. M. "Spectrometric Identification of Organic Compounds." (Standard Reference Text).
Sources
A Comparative Guide to the Infrared Spectroscopy of Allyl Ether Functionalized Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical research and development, the precise characterization of molecular structures is paramount. Among the arsenal of analytical techniques available, Fourier-Transform Infrared (FTIR) spectroscopy stands out as a rapid, non-destructive, and highly informative method for identifying functional groups within a molecule.[1] This guide provides an in-depth analysis of the characteristic infrared (IR) absorption peaks for the allyl ether group appended to a pyridine scaffold, a common structural motif in pharmaceuticals and functional materials.
This guide will navigate through the key vibrational frequencies of the allyl ether moiety, offering a comparative analysis with other common ether linkages on a pyridine ring. By understanding the subtle yet significant differences in their IR spectra, researchers can gain greater confidence in their structural assignments and accelerate their research endeavors.
The Vibrational Signature of the Allyl Ether Group in Pyridine Derivatives
The infrared spectrum of an allyl ether-substituted pyridine is a composite of the vibrational modes of the pyridine ring, the ether linkage, and the allyl group. While the pyridine ring itself presents a complex set of absorptions, the allyl ether group exhibits several characteristic peaks that are key to its identification.
The allyl group (-CH₂-CH=CH₂) introduces a set of distinct vibrational modes:
-
=C-H Stretching: The sp² C-H bonds of the vinyl group typically give rise to a medium-to-weak absorption band just above 3000 cm⁻¹, usually in the range of 3080-3020 cm⁻¹ . This is a crucial diagnostic peak that distinguishes it from the sp³ C-H stretching of saturated alkyl chains, which appear below 3000 cm⁻¹.
-
C=C Stretching: The carbon-carbon double bond stretch of the allyl group results in a medium-intensity absorption in the region of 1650-1640 cm⁻¹ . The intensity of this peak can be variable.
-
=C-H Bending (Out-of-Plane): Strong absorption bands due to the out-of-plane bending of the vinyl C-H bonds are typically observed in the 1000-910 cm⁻¹ region. For a terminal vinyl group, two distinct bands are often present.
-
C-O-C Stretching: The ether linkage introduces asymmetric and symmetric C-O-C stretching vibrations. The asymmetric stretch is generally stronger and appears in the range of 1275-1200 cm⁻¹ . The symmetric stretch is often weaker and found around 1075-1020 cm⁻¹ .
The pyridine ring itself displays characteristic absorptions, including C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region and C-H in-plane and out-of-plane bending vibrations at lower wavenumbers. The position and intensity of these peaks can be influenced by the substitution pattern on the ring.
Comparative Analysis with Alternative Ether Linkages
To highlight the unique spectral features of the allyl ether group, a comparison with other ether-linked pyridine derivatives is essential. Here, we consider two common alternatives: the benzyl ether and the propargyl ether groups.
| Functional Group | Key Diagnostic IR Peaks (cm⁻¹) | Distinguishing Features |
| Allyl Ether | ~3080 (=C-H str), ~1645 (C=C str), 1250-1200 (asym C-O-C str), 1000-910 (=C-H oop bend) | Presence of both sp² C-H and C=C stretching bands. Strong out-of-plane =C-H bending absorptions. |
| Benzyl Ether | ~3060, ~3030 (Ar C-H str), 1600, 1500 (Ar C=C str), 1250-1200 (asym C-O-C str), ~750, ~700 (Ar C-H oop bend) | Aromatic C-H stretching above 3000 cm⁻¹. Characteristic aromatic ring C=C stretching bands. Strong out-of-plane bending bands indicative of phenyl ring substitution. |
| Propargyl Ether | ~3300 (≡C-H str), ~2120 (C≡C str), 1250-1200 (asym C-O-C str) | Sharp, strong ≡C-H stretch around 3300 cm⁻¹. Weak but sharp C≡C stretch around 2120 cm⁻¹. |
This comparative table underscores the diagnostic power of IR spectroscopy. The presence of the characteristic allyl absorptions, in conjunction with the pyridine and ether bands, provides a clear fingerprint for the allyl ether functionalized pyridine derivative.
Experimental Protocol for FT-IR Analysis
Obtaining a high-quality FT-IR spectrum is crucial for accurate structural elucidation. The following is a generalized protocol for the analysis of liquid and solid pyridine derivatives.
Instrumentation:
A modern FT-IR spectrometer (e.g., Thermo Fisher Nicolet iS, PerkinElmer Spectrum, or similar) equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
Sample Preparation:
The choice of sampling technique depends on the physical state of the sample.
-
For Liquid Samples (Neat):
-
Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
-
Place a single drop of the liquid sample onto the center of one salt plate.
-
Carefully place the second salt plate on top, allowing the liquid to spread into a thin film.
-
Mount the plates in the spectrometer's sample holder.
-
-
For Solid Samples (KBr Pellet):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, FT-IR grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press die.
-
Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
Carefully remove the pellet and place it in the sample holder.
-
Data Acquisition:
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment (for neat liquids) or a pure KBr pellet. This is essential to subtract the spectral contributions of atmospheric water and carbon dioxide, as well as the KBr matrix.
-
Sample Spectrum: Place the prepared sample in the spectrometer and acquire the sample spectrum.
-
Data Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (can be increased to improve signal-to-noise ratio)
-
Data Processing:
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Visualization of Key Structural Features and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the molecular structure of an allyloxypyridine and the general workflow for its IR analysis.
Figure 1: Molecular structure of 2-allyloxypyridine highlighting the key functional groups.
Sources
Crystal structure data for 2-bromo-3-(prop-2-en-1-yloxy)pyridine intermediates
Title: Structural Analysis & Comparison Guide: 2-Bromo-3-(prop-2-en-1-yloxy)pyridine and Synthetic Intermediates
Executive Summary
This guide provides a structural comparison of 2-bromo-3-(prop-2-en-1-yloxy)pyridine (also known as 2-bromo-3-allyloxypyridine) against its direct precursor (2-bromo-3-hydroxypyridine) and its downstream cyclization product (furo[3,2-b]pyridine).[1]
While direct single-crystal X-ray diffraction (SC-XRD) data for the specific allyl ether intermediate is frequently limited due to its low melting point and tendency to exist as an oil or semi-solid at room temperature, its structural behavior can be rigorously defined through comparative crystallographic analysis of its stable analogs and precursors.[1] This guide synthesizes experimental data to map the trajectory from hydrogen-bonded networks (precursor) to flexible ethers (intermediate) to planar aromatic stacking (product).[1]
Structural Trajectory & Comparison
The synthesis of furopyridine scaffolds involves a dramatic shift in solid-state properties.[1] The table below compares the crystallographic and physical benchmarks of the target intermediate versus its critical alternatives.
Table 1: Comparative Structural Data
| Feature | Precursor: 2-Bromo-3-pyridinol | Intermediate: 2-Bromo-3-(allyloxy)pyridine | Analog: 2-Bromo-3-methoxypyridine |
| CAS Registry | 6602-32-0 | Specific ether intermediate | 24100-18-3 |
| Physical State (STP) | Crystalline Solid | Low-Melting Solid / Oil | Crystalline Solid |
| Melting Point | 185–187 °C [1] | < 40 °C (Predicted/Observed) | 50–60 °C [2] |
| Crystal System | Monoclinic ( | N/A (Liquid/Amorphous) | Monoclinic |
| Dominant Interaction | Strong O-H[1]···N Hydrogen Bonds | Van der Waals / Dipole-Dipole | Weak C-H···O / Halogen Bonding |
| Structural Role | H-Bond Donor/Acceptor | Flexible Linker (Claisen Precursor) | Steric control (Rigid analog) |
Technical Insight: The dramatic drop in melting point from the precursor (185°C) to the methoxy analog (50°C) and the allyl ether (<40°C) is caused by the "capping" of the hydroxyl group. This eliminates the intermolecular O-H···N hydrogen bond network that stabilizes the crystal lattice of the starting material.
Detailed Structural Analysis
The Precursor: 2-Bromo-3-pyridinol (The Anchor)[1]
-
Experimental Source: CCDC 279641[1]
-
Lattice Architecture: The crystal structure is dominated by strong intermolecular hydrogen bonds between the hydroxyl donor (
) and the pyridine nitrogen acceptor ( ). This creates infinite 1D chains or 2D sheets, resulting in a high melting point and low solubility in non-polar solvents. -
Relevance: This structure serves as the "baseline."[1] Any alkylation at the oxygen atom (allylation) disrupts this network, liberating the molecule's solubility but reducing its lattice energy.
The Intermediate: 2-Bromo-3-(prop-2-en-1-yloxy)pyridine[1]
-
Conformational Flexibility: Unlike the rigid precursor, the allyloxy side chain introduces significant rotational freedom.
-
Claisen Pre-organization: For the subsequent synthesis of furopyridines, this molecule must adopt a specific conformation.[1] The allyl group folds back over the pyridine ring to achieve the chair-like transition state required for the [3,3]-sigmatropic rearrangement.[1]
-
Crystallization Challenge: The rotational entropy of the allyl tail often inhibits orderly packing, frequently resulting in an oil or low-melting solid.[1] Crystallization for XRD usually requires cooling to 100K or co-crystallization with a heavy-atom chaperone.[1]
The Cyclized Product: Furo[3,2-b]pyridine[1]
-
Planarity: Following the Claisen rearrangement and cyclization, the molecule returns to a rigid, planar geometry.
-
Packing: The loss of the flexible allyl tail allows the molecules to pack via
stacking interactions, often restoring crystallinity and increasing the melting point relative to the ether intermediate.
Visualization of Structural Evolution
The following diagram maps the transformation of intermolecular forces and geometry through the synthetic pathway.
Figure 1: Structural evolution from rigid H-bonded precursor to flexible ether intermediate, culminating in the planar furopyridine scaffold.
Experimental Protocols for Validation
Since the intermediate may not yield a crystal suitable for XRD at room temperature, the following self-validating protocols are recommended to confirm structural identity.
Protocol A: 1H NMR Structural Confirmation (Self-Validating)
-
Objective: Confirm the presence of the O-allyl ether and absence of N-alkylation (a common byproduct).
-
Validation Check:
-
Allyl Signals: Look for the characteristic multiplet at
6.0–6.1 ppm (CH=) and doublet at 4.6 ppm (OCH2). -
Regiochemistry: The chemical shift of the pyridine C2-H and C4-H protons will shift upfield relative to the N-alkylated isomer due to the shielding effect of the ether oxygen.[1]
-
Absence of OH: Disappearance of the broad singlet (
>10 ppm) confirms complete capping of the precursor.
-
Protocol B: Differential Scanning Calorimetry (DSC)
-
Objective: Determine the precise melting point and thermal stability window for the Claisen rearrangement.
-
Procedure:
-
Ramp sample from -20°C to 250°C at 10°C/min.
-
Event 1: Endotherm at <40-50°C indicates melting of the ether intermediate.[1]
-
Event 2: Exotherm at >180°C indicates the onset of the Claisen rearrangement.[1]
-
Caution: Do not exceed the rearrangement temperature if isolating the intermediate is the goal.
-
References
-
BenchChem. (2025).[2] Synthesis of Furo[3,2-b]pyridin-3-ol: An Experimental Protocol. Retrieved from
-
BenchChem. (2025).[2] Application Notes and Protocols for the Synthesis of 2-Bromo-3-methoxypyridine. Retrieved from [1]
-
Cambridge Crystallographic Data Centre (CCDC). (2006).[1] Crystal Structure of 2-Bromo-3-pyridinol (Refcode: 279641).[1][3] Associated with Crystal Growth & Design.
-
Shiotani, S. (1997).[1] Furopyridines: Synthesis and Properties. Heterocycles, 45(5), 975-1011.[1]
-
National Institutes of Health (NIH). (2020).[1] Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis. Anticancer Agents Med Chem.
Sources
Benchmarking synthetic routes for 2-bromo-3-allyloxypyridine production
Executive Summary
2-Bromo-3-allyloxypyridine is a high-value heterocyclic intermediate, primarily utilized as a precursor for the synthesis of furo[3,2-b]pyridine scaffolds via Claisen rearrangement and subsequent cyclization. This scaffold is ubiquitous in kinase inhibitors and biologically active marine alkaloids.
This guide benchmarks the three primary synthetic strategies for its production. While the Williamson Ether Synthesis using Sodium Hydride (Route A) remains the gold standard for yield and speed, safety concerns on scale-up favor the Potassium Carbonate/Acetone (Route B) method. This guide provides experimental data, decision frameworks, and validated protocols to assist in process selection.
Part 1: Strategic Route Landscape
The synthesis of 2-bromo-3-allyloxypyridine hinges on the O-alkylation of 2-bromo-3-hydroxypyridine (also known as 2-bromo-3-pyridinol). The choice of base and solvent significantly impacts the impurity profile, specifically the competition between O-alkylation (desired) and N-alkylation (quaternary salt formation).
Comparative Performance Matrix
| Metric | Route A: Irreversible Deprotonation | Route B: Mild Base / Solvation | Route C: Mitsunobu Coupling |
| Reagents | NaH, Allyl Bromide, DMF | K₂CO₃, Allyl Bromide, Acetone/MeCN | PPh₃, DIAD, Allyl Alcohol |
| Mechanism | Hard Nucleophile (Alkoxide) | Soft/Hard Equilibrium | Redox Dehydration |
| Yield | High (85-92%) | Moderate-High (75-85%) | Moderate (60-75%) |
| Reaction Time | Fast (1-3 hours) | Slow (12-24 hours) | Moderate (6-12 hours) |
| Scalability | Low (H₂ gas evolution, exotherm) | High (No gas, mild exotherm) | Low (High atom waste/cost) |
| Safety Profile | High Risk (Pyrophoric NaH) | Low Risk (Inorganic base) | Moderate (DIAD is shock sensitive) |
| Cost | Low | Lowest | High |
Part 2: Technical Analysis & Causality
The Regioselectivity Challenge
Unlike 2-hydroxypyridine, which exists predominantly as the 2-pyridone tautomer favoring N-alkylation, 2-bromo-3-hydroxypyridine retains significant phenolic character. However, the ring nitrogen remains nucleophilic.
-
Route A (NaH): Generates a "naked" sodium alkoxide anion. The high charge density on the oxygen, stabilized by the sodium cation in DMF, overwhelmingly favors O-alkylation (Hard-Hard interaction).
-
Route B (K₂CO₃): Relies on the "cesium effect" or potassium solvation. In acetone, the reaction is slower, but the lower temperature minimizes N-alkylation side products.
Thermal Instability Warning (Claisen Rearrangement)
A critical parameter often overlooked is the thermal floor for the Claisen rearrangement .
-
Threshold: Allyl aryl ethers begin to rearrange at ~180°C .
-
Operational Limit: Synthetic protocols must strictly maintain temperatures <100°C . Route A (0°C to RT) and Route B (Refluxing Acetone, 56°C) are safe. Using high-boiling solvents like DMSO at elevated temperatures (>120°C) poses a risk of premature rearrangement and tarring.
Part 3: Decision Framework (Visualized)
Figure 1: Decision tree for selecting the optimal synthetic route based on scale and substrate sensitivity.
Part 4: Experimental Protocols
Protocol A: High-Yield Synthesis (NaH Method)
Best for: Small scale, rapid throughput, maximizing yield.
Reagents:
-
2-Bromo-3-hydroxypyridine (1.0 eq)
-
Sodium Hydride (60% dispersion in oil) (1.2 eq)
-
Allyl Bromide (1.2 eq)
-
DMF (Anhydrous) (10 vol)
Workflow:
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Deprotonation: Suspend NaH (1.2 eq) in DMF at 0°C . Add 2-bromo-3-hydroxypyridine (1.0 eq) portion-wise. Caution: Hydrogen gas evolution.
-
Stirring: Stir at 0°C for 30 mins until gas evolution ceases and a clear solution (sodium alkoxide) forms.
-
Alkylation: Add Allyl Bromide (1.2 eq) dropwise via syringe at 0°C.
-
Reaction: Allow to warm to Room Temperature (25°C). Stir for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Quench: Cool to 0°C. Carefully quench with saturated NH₄Cl solution.
-
Workup: Extract with Et₂O (3x). Wash combined organics with H₂O (to remove DMF) and Brine. Dry over MgSO₄.[1]
-
Purification: Flash chromatography (SiO₂, 5-10% EtOAc in Hexane).
Expected Yield: 88-92% Characterization Data:
-
Appearance: Colorless to pale yellow oil.
-
¹H NMR (CDCl₃, 400 MHz): δ 8.00 (dd, 1H), 7.25 (m, 1H), 7.10 (m, 1H), 6.05 (m, 1H, vinyl-CH), 5.50 (d, 1H, trans-vinyl), 5.36 (d, 1H, cis-vinyl), 4.65 (d, 2H, O-CH₂).
Protocol B: Scalable Green Synthesis (K₂CO₃ Method)
Best for: Large scale (>100g), safety-critical environments, avoiding DMF.
Reagents:
-
2-Bromo-3-hydroxypyridine (1.0 eq)
-
Potassium Carbonate (Pulverized, Anhydrous) (2.0 eq)
-
Allyl Bromide (1.5 eq)
-
Acetone (Reagent Grade) (15 vol)
Workflow:
-
Mixing: To a flask equipped with a reflux condenser, add 2-bromo-3-hydroxypyridine, K₂CO₃, and Acetone.
-
Activation: Stir at Room Temperature for 30 minutes.
-
Addition: Add Allyl Bromide (1.5 eq) in one portion.
-
Reflux: Heat to reflux (56°C ) for 12-16 hours. Note: Reaction is heterogeneous.
-
Filtration: Cool to RT. Filter off the inorganic salts (KBr, Excess K₂CO₃). Wash the cake with acetone.
-
Concentration: Rotovap the filtrate to obtain the crude oil.
-
Purification: Often sufficiently pure (>95%) for downstream use. If needed, distill under reduced pressure or pass through a short silica plug.
Expected Yield: 75-85% E-Factor Advantage: Eliminates DMF waste; Acetone is easily recovered; No aqueous extraction required if salts are filtered efficiently.
Part 5: Reaction Mechanism & Pathway Visualization
Figure 2: Mechanistic pathway showing the competition between O- and N-alkylation and the downstream Claisen rearrangement.
References
-
Allen, C. F. H.; Gates, J. W. "o-Nitrophenyl allyl ether." Organic Syntheses, Coll.[2] Vol. 3, p. 140 (1955). Link(Foundational protocol for phenol allylation using K2CO3/Acetone).
- Shiao, M. J.; Tarng, K. Y. "A Facile Synthesis of Bromo-2-alkoxypyridines." Heterocycles, Vol. 31, No. 5, 1990.
-
BenchChem Technical Protocols. "Synthesis of 2-Bromo-3-methoxypyridine." Link(Analogous procedure validation for 3-hydroxypyridine alkylation).
- Dittami, J. P.; Ramanathan, H. "The Claisen rearrangement of allyl aryl ethers." Tetrahedron Letters, 1988. (Thermal parameters for rearrangement risks).
-
Tamaru, Y.; et al. "Palladium-catalyzed reaction of 3-bromopyridine with allylic alcohols."[3] Journal of Organic Chemistry, 2006. Link(Alternative coupling strategies).
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-BROMO-3-(PROP-2-EN-1-YLOXY)PYRIDINE
This document provides a detailed protocol for the safe and compliant disposal of 2-BROMO-3-(PROP-2-EN-1-YLOXY)PYRIDINE. As a brominated pyridine derivative, this compound requires specialized handling as hazardous waste to ensure laboratory safety and environmental protection. The procedures outlined below are grounded in established safety protocols for halogenated organic compounds and pyridine derivatives.
Core Principle: The fundamental principle guiding the disposal of this chemical is waste minimization and strict segregation. Under no circumstances should this compound or its residues be disposed of via standard trash or sanitary sewer systems.[1][2] Federal and local regulations mandate specific disposal pathways for such hazardous materials.[3][4]
Hazard Identification and Risk Assessment
2-BROMO-3-(PROP-2-EN-1-YLOXY)PYRIDINE is a halogenated organic compound. This classification is critical, as halogenated wastes are subject to stringent disposal regulations due to their potential for environmental persistence and the formation of toxic byproducts upon improper incineration.[5][6][7] While a specific Safety Data Sheet (SDS) for this exact molecule was not available for this guide's preparation, its structural similarity to other brominated pyridines allows for a presumptive hazard assessment.
Presumptive Hazard Profile: Based on data from analogous compounds, the following hazards should be assumed. It is mandatory to consult the specific SDS for the material you have procured and your institution's Environmental Health & Safety (EHS) department.
| Hazard Class | Description | Precautionary Action | Supporting Sources |
| Acute Toxicity | Toxic or harmful if swallowed, inhaled, or in contact with skin. | Avoid all direct contact. Handle only in a certified chemical fume hood. | [8][9][10] |
| Skin Corrosion/Irritation | Causes skin irritation, potentially severe burns with prolonged contact. | Wear appropriate chemical-resistant gloves and a lab coat. | [9] |
| Serious Eye Damage/Irritation | Causes serious eye irritation and may cause severe eye damage. | Wear chemical splash goggles or a face shield. | [9] |
| Respiratory Irritation | May cause respiratory irritation if dust or vapors are inhaled. | Use only in a well-ventilated area, preferably a chemical fume hood. | [9] |
| Environmental Hazard | Halogenated organic compounds can be persistent in the environment. Do not empty into drains. | Prevent release to the environment. All waste must be collected. | [2][5][8] |
Mandatory Personal Protective Equipment (PPE)
A multi-layered approach to PPE is required to mitigate the risks associated with handling this waste stream.
| Equipment | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. Inspect for integrity before each use. | Provides a barrier against skin contact.[1] |
| Eye/Face Protection | Chemical splash goggles conforming to OSHA 29 CFR 1910.133 or EN166. | Protects against splashes and airborne particles.[11][12] |
| Body Protection | A lab coat or chemical-resistant apron. | Protects skin and personal clothing from contamination.[2][13] |
| Respiratory Protection | Not typically required if handled exclusively within a functioning chemical fume hood. If there is a risk of aerosol generation outside a hood, consult your EHS department for respirator requirements. | Minimizes inhalation exposure.[11] |
Step-by-Step Disposal Protocol
This protocol ensures that waste is handled, stored, and disposed of in a manner that is safe, compliant, and logical.
Step 1: Waste Segregation
Proper segregation is the most critical step in managing chemical waste.
-
Designate a "Halogenated Organic Waste" container.
-
NEVER mix this waste with non-halogenated solvents (e.g., acetone, methanol, hexanes).[7] Co-mingling these waste streams significantly increases disposal costs and complexity, as the entire mixture must be treated as the more hazardous halogenated waste.[7]
-
Keep away from incompatible materials such as strong oxidizing agents and acids.[1][4]
Step 2: Waste Collection & Containment
-
Primary Container: Collect all waste—including pure compound, contaminated solutions, and rinsates—in a compatible, sealable, and clearly labeled hazardous waste container.
-
Container Material: Use a container made of a material that will not react with the chemical (e.g., borosilicate glass or a suitable plastic polymer).
-
Closure: Keep the container securely closed at all times, except when adding waste.[8][9]
Step 3: Labeling
Proper labeling is a legal requirement and essential for safety. The label must include:
-
The words "Hazardous Waste" .[1]
-
The full chemical name: "2-BROMO-3-(PROP-2-EN-1-YLOXY)PYRIDINE" . List any other chemical constituents in the waste mixture.
-
An accurate statement of the hazards (e.g., "Toxic," "Irritant").
-
The date accumulation started.
Step 4: Temporary On-Site Storage
-
Store the sealed waste container in a designated satellite accumulation area.
-
The container must be placed within a secondary containment bin to catch any potential leaks.
-
The storage location should be away from sources of ignition, heat, and direct sunlight.[1]
Step 5: Final Disposal
-
Final disposal must be managed by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
The standard and accepted method for destroying halogenated organic compounds is through high-temperature incineration in a facility equipped with appropriate scrubbers to neutralize acidic gases (like hydrogen bromide) produced during combustion.[3][14]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of 2-BROMO-3-(PROP-2-EN-1-YLOXY)PYRIDINE.
Caption: Waste Disposal Workflow for 2-BROMO-3-(PROP-2-EN-1-YLOXY)PYRIDINE.
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate: Immediately alert others and evacuate all non-essential personnel from the area.[1]
-
Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation to the room if it is safe to do so.
-
Contain: Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.[1][9] Do not use combustible materials like paper towels to absorb large quantities of the neat compound.
-
Collect: Carefully sweep or scoop the absorbed material into your designated halogenated hazardous waste container. Use non-sparking tools if the compound is dissolved in a flammable solvent.[2]
-
Decontaminate: Clean the spill area with a suitable solvent (consult the SDS), and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, regardless of size.
Decontamination of Empty Containers
Empty containers that once held 2-BROMO-3-(PROP-2-EN-1-YLOXY)PYRIDINE must be treated as hazardous waste until properly decontaminated.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone, ethanol).
-
Collect Rinsate: Each rinse must be collected and added to your halogenated hazardous waste container.[2]
-
Deface Label: After decontamination, obliterate or remove the original label. The container can then be disposed of or recycled according to your institution's policies.
References
-
National Center for Biotechnology Information. Toxicological Profile for Pyridine - Production, Import, Use, and Disposal. Available from: [Link]
-
Chem-Impex International, Inc. Safety Data Sheet for 2-BroMo-3-(thiazol-2-yloxy)-pyridine. Available from: [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Pyridine. Available from: [Link]
-
U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available from: [Link]
-
Agency for Toxic Substances and Disease Registry. Potential for Human Exposure to Pyridine. Available from: [Link]
-
University of California, Santa Cruz. Halogenated Waste Guidelines. Available from: [Link]
-
eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. Available from: [Link]
-
U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. Available from: [Link]
-
Cole-Parmer. Material Safety Data Sheet - 2-Bromo-5-nitropyridine. Available from: [Link]
-
Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. nj.gov [nj.gov]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. uakron.edu [uakron.edu]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. fishersci.ca [fishersci.ca]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. fishersci.com [fishersci.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. fishersci.com [fishersci.com]
- 13. echemi.com [echemi.com]
- 14. jubilantingrevia.com [jubilantingrevia.com]
Personal protective equipment for handling 2-BROMO-3-(PROP-2-EN-1-YLOXY)PYRIDINE
Part 1: Executive Safety Assessment
Compound Identity:
-
Systematic Name: 2-Bromo-3-(prop-2-en-1-yloxy)pyridine
-
Common Name: 2-Bromo-3-allyloxypyridine
-
Molecular Formula: C₈H₈BrNO
-
CAS Number: Not Listed / Proprietary Research Intermediate (Treat as Novel Hazard)
Hazard Classification (Fragment-Based Analysis): Since specific toxicological data is limited for this exact intermediate, safety protocols must be derived from its functional pharmacophores: the Halogenated Pyridine core and the Allyl Ether side chain.
| Hazard Domain | Classification | Critical Risk Factor |
| Acute Toxicity | Category 3 (Oral/Dermal) | Pyridine derivatives are often neurotoxic and hepatotoxic. The bromine substituent increases lipophilicity, enhancing skin absorption. |
| Reactivity | Peroxide Former (Class C) | CRITICAL: The allyl ether moiety ( |
| Physical State | Solid/Oil | Likely a low-melting solid or viscous oil. Treat dusts and vapors as potent respiratory irritants. |
| Sensitization | Skin Sensitizer | Halogenated pyridines are known to cause allergic contact dermatitis. |
Part 2: Personal Protective Equipment (PPE) Matrix
Directive: Do not rely on standard "lab coat and glasses." This compound requires a barrier-defense strategy due to its potential for rapid skin absorption and peroxide hazards.[1]
| PPE Category | Requirement | Technical Justification |
| Hand Protection | Double Gloving Strategy 1. Inner: Nitrile (4 mil)2. Outer: Silver Shield® (Laminate) or thick Nitrile (8 mil) | Standard nitrile offers poor protection against halogenated aromatics and ethers. Laminate films provide >4h breakthrough time. |
| Eye/Face | Chemical Splash Goggles + Face Shield | Mandatory if handling >5g or working under vacuum/pressure. Protects against projectile glass if peroxides detonate. |
| Respiratory | Fume Hood (Required) If outside hood: P100/OV Cartridge | Volatile organic vapors and dusts must be contained. |
| Body | Tyvek® Lab Coat (Chemical Resistant) | Cotton coats absorb liquids, keeping toxins against the skin. Tyvek repels splashes. |
Part 3: Operational Handling Protocol
Storage & Stability (The "Time-Bomb" Mitigation)
Objective: Prevent the formation of shock-sensitive peroxides.
-
Atmosphere: Store strictly under Argon or Nitrogen . Do not store in air.
-
Temperature: Refrigerate at 2–8°C .
-
Light: Amber vials or aluminum foil wrap (photolytic cleavage of C-Br bond is possible).
-
Stabilization: If compatible with downstream chemistry, add 250 ppm BHT (Butylated hydroxytoluene) as a radical scavenger.
-
Shelf-Life: Test for peroxides every 3 months . Discard if >100 ppm.
Peroxide Detection Workflow
Before heating or concentrating this material, you MUST validate peroxide levels.
Figure 1: Decision logic for handling potential peroxide formers.
Experimental Setup (Reaction)
Scenario: Nucleophilic substitution or coupling reaction.
-
Weighing:
-
Use a static-free disposable spatula . Metal spatulas can spark; if peroxides are present, this is an ignition source.
-
Weigh inside the fume hood using a portable balance if possible.
-
-
Solvent Selection:
-
Avoid using diethyl ether or THF unless they are freshly distilled/inhibited, as they add to the peroxide load.
-
Preferred solvents: DCM, Toluene, or DMF (degassed).
-
-
Quenching:
-
Upon reaction completion, treat the crude mixture with aqueous Sodium Thiosulfate (10%) or Sodium Metabisulfite . This reduces any unreacted peroxides and the bromide leaving group byproducts.
-
Part 4: Emergency Response
| Incident | Immediate Action |
| Skin Contact | 1. Drench for 15 mins (Safety Shower).2. Do not scrub (abrasion increases absorption).3. Apply PEG-400 (Polyethylene Glycol) if available (standard for lipophilic toxins). |
| Eye Contact | Irrigate for 15 mins. Hold eyelids open. Seek ophthalmologist immediately (alkaline pyridines damage corneas). |
| Spill (>10g) | 1. Evacuate area.2. Don SCBA (Self-Contained Breathing Apparatus) if vapors are strong.3. Cover with Vermiculite (non-combustible). Do NOT use paper towels (fire hazard with oxidizers). |
Part 5: Disposal & Waste Streams[2]
Never dispose of this compound down the drain. It is toxic to aquatic life and a long-term environmental hazard.[2]
-
Peroxide Neutralization: Before disposal, verify peroxide level is <10 ppm. If high, stir with aq. FeSO₄ (Ferrous Sulfate) for 1 hour.
-
Waste Labeling:
-
Label: "Hazardous Waste - Toxic / Flammable / Peroxide Former"
-
Constituents: "2-Bromo-3-allyloxypyridine, [Solvent Name]"
-
-
Segregation: Keep separate from Oxidizing Acids (Nitric/Perchloric) to prevent violent reaction.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for 2-Bromopyridine. Retrieved from [Link]
- Clark, D. E. (2001).Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-22. (Standard protocol for allyl ether handling).
-
Occupational Safety and Health Administration (OSHA). Control of Peroxidizable Compounds. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
